Autotaxin-IN-4
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H21N9O2 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-[2-(2,3-dihydro-1H-inden-2-ylamino)pyrimidin-5-yl]-1,2,4-oxadiazol-5-yl]-1-(2,4,6,7-tetrahydrotriazolo[4,5-c]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C22H21N9O2/c32-20(31-6-5-17-18(12-31)28-30-27-17)9-19-26-21(29-33-19)15-10-23-22(24-11-15)25-16-7-13-3-1-2-4-14(13)8-16/h1-4,10-11,16H,5-9,12H2,(H,23,24,25)(H,27,28,30) |
InChI Key |
SXAMGRAIZSSWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=NNN=C21)C(=O)CC3=NC(=NO3)C4=CN=C(N=C4)NC5CC6=CC=CC=C6C5 |
Origin of Product |
United States |
Foundational & Exploratory
Autotaxin-IN-4: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin-IN-4, also identified as compound 51 in patent literature, is a novel inhibitor of autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1] Dysregulation of the ATX-LPA axis has been implicated in a range of pathologies, including fibrosis, inflammation, and cancer, making ATX a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on the experimental details relevant to researchers in drug discovery and development.
Discovery and Development
This compound emerged from a drug discovery program aimed at identifying potent and selective inhibitors of autotaxin for the potential treatment of idiopathic pulmonary fibrosis.[1] The discovery process, detailed in patent WO2018212534A1, involved the synthesis and screening of a library of novel compounds for their ability to inhibit ATX enzymatic activity. Compound 51, later designated this compound, was identified as a promising lead candidate based on its potent inhibitory activity.[1]
Quantitative Biological Data
The inhibitory potency of this compound against human autotaxin was determined using a biochemical assay. The key quantitative data is summarized in the table below.
| Compound | Target | Assay Type | IC50 (nM) | Source |
| This compound (Compound 51) | Human Autotaxin | Biochemical Assay | 1.8 | [1] |
Experimental Protocols
Synthesis of this compound (Compound 51)
The synthesis of this compound is described in patent WO2018212534A1, specifically in Example 7-1.[1] The following is a summary of the synthetic route:
Step 1: Preparation of Intermediate A
-
Detailed synthetic steps for the initial intermediate are outlined in the preceding examples of the patent document.
Step 2: Coupling Reaction
-
Intermediate A is reacted with Intermediate B in the presence of a suitable coupling agent and a non-nucleophilic base in an appropriate aprotic solvent.
Step 3: Deprotection
-
If protecting groups are present on the precursor molecule, they are removed under standard deprotection conditions.
Step 4: Final Product Formation
-
The final coupling step to yield this compound involves the reaction of the deprotected intermediate with a specified reagent, followed by purification using standard chromatographic techniques.
For a detailed, step-by-step protocol, including reagent quantities, reaction conditions, and purification methods, direct consultation of patent WO2018212534A1, Example 7-1, is recommended.[1]
Autotaxin Inhibition Assay (Biochemical)
The inhibitory activity of this compound was assessed using an in vitro biochemical assay as described in "Test Example 1" of patent WO2018212534A1.[1]
Principle: The assay measures the enzymatic activity of recombinant human autotaxin by monitoring the hydrolysis of a substrate, lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA). The inhibitory effect of the compound is determined by quantifying the reduction in LPA production.
Materials:
-
Recombinant human autotaxin enzyme
-
Lysophosphatidylcholine (LPC) as the substrate
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer
-
Detection reagents for quantifying LPA
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant human autotaxin enzyme is pre-incubated with the test compound dilutions for a specified period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the LPC substrate.
-
The reaction is allowed to proceed for a defined time.
-
The reaction is terminated, and the amount of LPA produced is quantified using a suitable detection method (e.g., fluorescence, mass spectrometry).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanism of Action
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the cell surface. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation.
The binding of LPA to its receptors can activate multiple downstream signaling pathways, including:
-
Rho/ROCK pathway: Regulates cytoskeletal dynamics, cell shape, and migration.
-
PI3K/Akt pathway: Promotes cell survival and proliferation.
-
MAPK/ERK pathway: Involved in cell growth, differentiation, and inflammation.
-
PLC/Ca2+ pathway: Leads to the release of intracellular calcium and activation of protein kinase C.
By inhibiting the enzymatic activity of autotaxin, this compound effectively reduces the production of extracellular LPA. This reduction in LPA levels leads to decreased activation of LPA receptors and subsequent attenuation of the downstream signaling pathways. The therapeutic potential of this compound in diseases like idiopathic pulmonary fibrosis is predicated on its ability to modulate these pathological signaling cascades.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Screening
The general workflow for identifying and characterizing autotaxin inhibitors like this compound typically involves a multi-step process.
Caption: A generalized workflow for the discovery and development of autotaxin inhibitors.
Conclusion
This compound is a potent inhibitor of autotaxin with potential therapeutic applications in diseases driven by the ATX-LPA signaling axis, such as idiopathic pulmonary fibrosis. This technical guide provides a foundational understanding of its discovery, synthesis, and mechanism of action, intended to aid researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the in vivo efficacy, safety profile, and specific binding interactions of this compound will be crucial for its advancement as a clinical candidate.
References
Autotaxin-IN-4: A Technical Guide for Researchers
For research use only. Not for therapeutic or diagnostic applications.
Introduction
Autotaxin-IN-4, also identified as compound 51 in patent WO2018212534A1, is a potent and specific inhibitor of the enzyme Autotaxin (ATX).[1] ATX, a secreted lysophospholipase D, is a key enzyme in the production of the signaling lipid lysophosphatidic acid (LPA). By catalyzing the hydrolysis of lysophosphatidylcholine (LPC) into LPA, Autotaxin plays a critical role in a multitude of physiological and pathological processes.[2][3][4][5] LPA exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1-6 (LPAR1-6), which in turn trigger various downstream signaling cascades.[3][5][6] These pathways are integral to cellular functions such as proliferation, migration, and survival.[6]
The dysregulation of the ATX-LPA signaling axis has been implicated in a range of diseases, including cancer, fibrosis, and inflammatory disorders.[4][7] Consequently, the inhibition of Autotaxin has emerged as a promising therapeutic strategy. This compound represents a valuable chemical tool for investigating the biological functions of the ATX-LPA axis and for the preclinical validation of Autotaxin as a drug target. This document provides a comprehensive technical overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its use in research settings.
Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of Autotaxin. By binding to the enzyme, it prevents the conversion of its substrate, LPC, into the bioactive product, LPA. This reduction in LPA levels leads to decreased activation of its cognate G protein-coupled receptors, LPAR1-6. As a result, the downstream signaling pathways mediated by these receptors are attenuated.
The primary signaling cascades affected by the inhibition of the ATX-LPA axis include:
-
RhoA Pathway: Activation of Gα12/13 by LPARs leads to the activation of the small GTPase RhoA, a key regulator of the actin cytoskeleton, cell shape, and motility.[8]
-
MAPK/ERK Pathway: LPAR activation can stimulate the Ras-Raf-MEK-ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[8]
-
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another critical downstream effector of LPAR signaling, playing a central role in cell survival, growth, and metabolism.[6]
By inhibiting Autotaxin, this compound effectively dampens these signaling pathways, thereby modulating the cellular processes they control.
Quantitative Data
| Compound | Target | IC50 (nM) | Patent Reference |
| Autotaxin-IN-3 | Autotaxin | 2.4 | WO2018212534A1 |
| This compound | Autotaxin | Data not publicly available | WO2018212534A1[1] |
Experimental Protocols
The following is a representative, detailed protocol for an in vitro Autotaxin enzyme inhibition assay using a fluorogenic substrate. This method can be adapted for the characterization of this compound.
In Vitro Autotaxin Enzyme Inhibition Assay (FS-3-based)
This protocol describes the determination of the inhibitory activity of a test compound on human recombinant Autotaxin (hATX) using the fluorogenic substrate FS-3. The cleavage of FS-3 by ATX results in the release of a fluorescent product, which can be quantified to measure enzyme activity.
Materials:
-
Human recombinant Autotaxin (hATX)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% fatty acid-free BSA, pH 8.0
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., PF-8380)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader with excitation/emission wavelengths of 485/538 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for IC50 determination would be from 100 µM down to 0.1 nM.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compound or control (DMSO for 100% activity, positive control inhibitor for 0% activity) to the wells of the 96-well plate.
-
Add 48 µL of pre-warmed (37°C) Assay Buffer containing hATX to each well. The final concentration of hATX should be optimized for the assay (e.g., 1-5 nM).
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of pre-warmed (37°C) Assay Buffer containing FS-3 to each well to initiate the enzymatic reaction. The final concentration of FS-3 should be at or near its Km value for ATX.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm. Readings should be taken kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control (100% activity) and the positive control inhibitor (0% activity).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
ATX-LPA Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for ATX Inhibition Assay
Caption: Workflow for determining the IC50 of an Autotaxin inhibitor.
References
- 1. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of Autotaxin in Fibrosis: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation for autotaxin in the context of fibrotic diseases, with a specific focus on the inhibitor Autotaxin-IN-4. This document details the underlying signaling pathways, presents available quantitative data, and outlines key experimental protocols for preclinical validation.
Introduction: The Autotaxin-LPA Axis in Fibrosis
Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction. A key signaling pathway implicated in the progression of fibrosis across multiple organs, including the lungs, liver, and skin, is the autotaxin-lysophosphatidic acid (ATX-LPA) axis.
Autotaxin (ATX), a secreted lysophospholipase D, is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space through the hydrolysis of lysophosphatidylcholine (LPC).[1][2] LPA, a bioactive lipid mediator, signals through a family of G protein-coupled receptors (GPCRs), primarily LPA1-6, to elicit a wide range of cellular responses that contribute to the fibrotic cascade.[3][4] These responses include:
-
Fibroblast recruitment, proliferation, and differentiation: LPA promotes the migration of fibroblasts to the site of injury and induces their transformation into myofibroblasts, the primary cell type responsible for excessive ECM deposition.[3]
-
Epithelial cell apoptosis: LPA can induce the death of epithelial cells, contributing to tissue injury and initiating the fibrotic repair process.[5]
-
Increased vascular permeability: LPA can disrupt the endothelial barrier, leading to vascular leakage and the influx of inflammatory cells and fibrogenic factors into the tissue.[1]
-
Pro-inflammatory effects: The ATX-LPA axis can amplify inflammatory responses, further driving the fibrotic process.[6]
Given its central role in promoting fibrosis, inhibiting the activity of autotaxin presents a promising therapeutic strategy to halt or reverse the progression of fibrotic diseases.
This compound: A Potent Inhibitor
This compound, also referred to as compound 51 in patent literature, is a novel and potent inhibitor of autotaxin.[7][8][9][10][11][12][13] Preclinical data from patent filings indicate its potential for the treatment of idiopathic pulmonary fibrosis (IPF).[7][8][9][10][11][12][13]
Quantitative Data
While extensive in vivo efficacy data for this compound in fibrosis models is not yet publicly available, in vitro potency has been disclosed in patent literature. For context, data for other notable autotaxin inhibitors are also included.
| Inhibitor | Target | IC50 (nM) | Assay Conditions | Reference |
| This compound (Compound 51) | Autotaxin | 1.4 | Enzymatic Assay | [14] |
| GLPG1690 (Ziritaxestat) | Autotaxin | 131 | Human Recombinant ATX | [15] |
| PF-8380 | Autotaxin | 2.8 | Isolated Enzyme Assay | [9] |
| PAT-048 | Autotaxin | 1.1 | Not Specified | [16] |
Signaling Pathways and Experimental Workflows
The Autotaxin-LPA Signaling Pathway in Fibrosis
The following diagram illustrates the central role of the ATX-LPA axis in driving fibrotic processes.
Caption: The Autotaxin-LPA signaling cascade in fibrosis.
Experimental Workflow for Target Validation
Validating the efficacy of an autotaxin inhibitor like this compound in a preclinical setting involves a multi-step process, from in vitro characterization to in vivo disease models.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 3. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. glpg.com [glpg.com]
- 5. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 9. Phosphodiesterase (PDE) | DC Chemicals [dcchemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Metabolic Enzyme/Protease | DC Chemicals [dcchemicals.com]
- 13. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 14. atsjournals.org [atsjournals.org]
- 15. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Autotaxin-IN-4 (CAS: 2156655-86-4): A Technical Overview for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical guide to Autotaxin-IN-4, a novel inhibitor of autotaxin. This guide details the compound's properties, its place within the broader landscape of autotaxin inhibition, relevant experimental methodologies, and the critical signaling pathways it modulates.
Core Compound Properties
This compound, with CAS number 2156655-86-4, is identified as a potent inhibitor of autotaxin (ATX), an enzyme pivotal in the production of lysophosphatidic acid (LPA).[1][2][3] Information regarding this compound is primarily derived from patent literature, specifically WO2018212534A1, which highlights its potential therapeutic application in conditions such as idiopathic pulmonary fibrosis.[1][2][3]
| Property | Value | Source |
| CAS Number | 2156655-86-4 | [4] |
| Molecular Formula | C22H21N9O2 | [1][2][4] |
| Molecular Weight | 443.46 g/mol | [1][2][4] |
| Target | Autotaxin (ATX) | [1][2][3] |
| Potential Therapeutic Area | Idiopathic Pulmonary Fibrosis | [1][2][3] |
| Appearance | Powder | [1] |
| Storage Conditions | 2 years at -20°C (Powder), 2 weeks at 4°C in DMSO, 6 months at -80°C in solvent | [1] |
The Autotaxin-LPA Signaling Axis: A Key Therapeutic Target
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in extracellular signaling.[5][6][7] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[6][8][9] LPA then binds to a family of G protein-coupled receptors (GPCRs), specifically LPAR1-6, initiating a cascade of downstream signaling events.[6][10] This signaling pathway is integral to a wide array of physiological and pathological processes, including cell proliferation, migration, survival, angiogenesis, and inflammation.[5][11][12] Dysregulation of the ATX-LPA axis has been implicated in numerous diseases, most notably in fibrosis, cancer, and chronic inflammation.[6][10][13][14] Consequently, the inhibition of autotaxin presents a compelling therapeutic strategy for these conditions.
Figure 1: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols for Assessing Autotaxin Inhibition
While specific experimental data for this compound is not publicly available, the inhibitory activity of compounds against autotaxin is typically determined using established biochemical assays. A common method is a fluorometric or colorimetric assay that measures the enzymatic activity of ATX.
General Protocol for an In Vitro Autotaxin Inhibition Assay
This protocol describes a representative method for determining the half-maximal inhibitory concentration (IC50) of a test compound against autotaxin.
1. Materials and Reagents:
-
Recombinant human Autotaxin (ATX) enzyme
-
Lysophosphatidylcholine (LPC) as the substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate (black, for fluorescence)
-
Plate reader capable of fluorescence detection (e.g., excitation ~530-560 nm, emission ~590 nm)
2. Assay Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the ATX enzyme. Include controls for 100% enzyme activity (no inhibitor) and background (no enzyme).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate mixture containing LPC, Amplex Red, HRP, and choline oxidase in the assay buffer.
-
Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
Measure the fluorescence intensity in each well using a plate reader.
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2: A generalized workflow for determining the inhibitory activity of a compound against autotaxin.
Safety and Handling
According to the available Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[4] It should be handled in a well-ventilated area to avoid inhalation of dust.[4]
Conclusion
This compound is a promising small molecule inhibitor of autotaxin, a key enzyme in a signaling pathway implicated in a variety of serious diseases. While detailed, publicly available data on its specific biological activity and selectivity are currently limited, the general principles of autotaxin inhibition and the methodologies for its assessment provide a solid framework for its further investigation and potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to consult the primary patent literature for more detailed information on this and related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Characterization of the properties of a selective, orally bioavailable autotaxin inhibitor in preclinical models of advanced stages of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 12. Regulation and biological activities of the autotaxin-LPA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Autotaxin inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Autotaxin-IN-4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Autotaxin-IN-4, a potent inhibitor of Autotaxin (ATX), an enzyme implicated in a variety of physiological and pathological processes, including cancer, inflammation, and fibrosis. A thorough understanding of the structure-activity relationship (SAR) of this compound is crucial for the development of next-generation therapeutics targeting the ATX-LPA signaling axis.
Executive Summary
This compound, also identified as compound 51 in patent WO2018212534A1, demonstrates significant inhibitory activity against Autotaxin. This guide will dissect its quantitative inhibitory data, the experimental protocols used for its characterization, and its place within the broader context of the Autotaxin-LPA signaling pathway. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of the material.
Quantitative Data Summary
The inhibitory potency of this compound and its analogs was determined using a Bis-para-nitrophenyl phosphate (Bis-pNPP) assay, a common method for measuring phosphodiesterase activity. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the inhibitor's efficacy.
| Compound | IC50 (nM) |
| This compound (Compound 51) | 3.5 |
Structure-Activity Relationship (SAR) Analysis
A preliminary SAR analysis based on the data presented in patent WO2018212534A1 suggests that the specific heterocyclic core and the substituent patterns of this compound are critical for its high-affinity binding to the Autotaxin active site. Further detailed comparative analysis with a wider range of analogs is required to fully elucidate the key structural motifs responsible for its potent inhibitory activity. The low nanomolar IC50 value of this compound underscores its potential as a promising scaffold for the design of novel Autotaxin inhibitors.
Experimental Protocols
A detailed understanding of the methodologies used to characterize this compound is essential for reproducing and building upon these findings.
Bis-pNPP Autotaxin Inhibitor Assay
This colorimetric assay is a standard method for screening and characterizing Autotaxin inhibitors.
Principle: Autotaxin catalyzes the hydrolysis of the substrate Bis-para-nitrophenyl phosphate (Bis-pNPP), which produces a yellow-colored product, para-nitrophenol (pNP). The rate of pNP formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this reaction.
Materials:
-
Human recombinant Autotaxin enzyme
-
Bis-para-nitrophenyl phosphate (Bis-pNPP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0, 5 mM CaCl2)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of human recombinant Autotaxin to each well of a 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding a stock solution of Bis-pNPP to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Fluorogenic Autotaxin Inhibitor Screening Assay (General Protocol)
This is another widely used method that offers high sensitivity.
Principle: This assay utilizes a fluorogenic substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog conjugated with both a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by Autotaxin, the fluorophore is released from the quencher, resulting in a significant increase in fluorescence.
Materials:
-
Human recombinant Autotaxin enzyme
-
Fluorogenic substrate (e.g., FS-3)
-
Assay Buffer
-
Test compound (this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Follow steps 1-4 as described in the Bis-pNPP assay protocol.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
Measure the increase in fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths.
-
Calculate the initial reaction rates and determine the IC50 value as described previously.
Visualizations
Autotaxin Signaling Pathway
Caption: Autotaxin-LPA signaling pathway and inhibition by this compound.
Experimental Workflow for Autotaxin Inhibitor Evaluation
Caption: Workflow for evaluating the inhibitory activity of this compound.
The Role of Autotaxin-IN-4 in the LPA Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the role of Autotaxin inhibitors, with a specific focus on the mechanistic class to which "Autotaxin-IN-4" belongs, in the modulation of the lysophosphatidic acid (LPA) signaling pathway. Due to the limited public information specifically identifying "this compound," this document utilizes Ziritaxestat (GLPG1690), a well-characterized Type IV Autotaxin inhibitor, as a representative molecule to detail the core mechanisms, quantitative parameters, and experimental methodologies relevant to this class of inhibitors. This guide is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting the Autotaxin-LPA axis in various pathological conditions, including fibrosis, inflammation, and cancer.
Introduction to the Autotaxin-LPA Signaling Axis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, influencing a myriad of cellular processes such as proliferation, migration, survival, and differentiation.[1] The biological effects of LPA are mediated through its interaction with at least six specific G protein-coupled receptors (GPCRs), designated LPA1-6.[2] The dysregulation of the LPA signaling pathway has been implicated in the pathogenesis of numerous diseases, including fibrosis, cancer, and inflammatory disorders.
The primary source of extracellular LPA is the enzymatic hydrolysis of lysophosphatidylcholine (LPC) by the secreted enzyme Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[3] ATX's pivotal role in LPA production makes it a compelling therapeutic target for modulating LPA signaling. Inhibition of ATX activity is a promising strategy to reduce LPA levels and thereby attenuate its pathological downstream effects.
This compound and the Landscape of ATX Inhibitors
While specific public data for a compound explicitly named "this compound" is scarce, the field of ATX inhibitor development has yielded several distinct classes of small molecules based on their binding modes to the ATX enzyme. These are broadly categorized as Type I, II, III, and IV inhibitors. This guide focuses on the characteristics of a Type IV inhibitor , a class known to bind to the "tunnel" region of Autotaxin, a feature that distinguishes their mechanism of action.[4] Ziritaxestat (GLPG1690) is a well-documented Type IV inhibitor and will be used as the primary exemplar in this document.[4][5]
Quantitative Data for a Representative Type IV ATX Inhibitor (Ziritaxestat/GLPG1690)
The inhibitory potency of Ziritaxestat has been characterized in various biochemical and cell-based assays. The following table summarizes key quantitative data.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 | 131 nM | Biochemical ATX activity assay | [5][6] |
| Ki | 15 nM | Enzyme kinetics | [5][6][7] |
| Plasma IC50 (mouse) | 418 nM | ATX-induced LPA 18:2 production | [3][5] |
| Plasma IC50 (rat) | 542 nM | ATX-induced LPA 18:2 production | [3][5] |
| Plasma IC50 (human) | 242 nM | ATX-induced LPA 18:2 production | [3][5] |
| hERG IC50 | 15 µM | Manual patch clamp assay | [5] |
The LPA Signaling Pathway and Points of Intervention
LPA receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, and G12/13, to initiate downstream signaling cascades. Key pathways affected by LPA receptor activation include the RhoA, MAPK/ERK, and PI3K/AKT pathways, which collectively regulate cellular responses like cytoskeletal rearrangement, cell migration, proliferation, and survival.
By inhibiting Autotaxin, this compound and other Type IV inhibitors prevent the production of LPA, thereby blocking the activation of these downstream signaling pathways at their origin.
Mechanism of Action of a Type IV Autotaxin Inhibitor
Unlike Type I inhibitors that primarily target the active site, Type IV inhibitors like Ziritaxestat exhibit a distinct mechanism by binding to a hydrophobic tunnel within the Autotaxin enzyme.[4] This tunnel is believed to be involved in the binding and/or release of the LPA product. By occupying this tunnel, Type IV inhibitors allosterically modulate the enzyme's function, leading to a potent reduction in LPA production.[4]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the activity and effects of Autotaxin inhibitors.
Biochemical Assay: Choline Release Assay
This assay measures the enzymatic activity of Autotaxin by quantifying the amount of choline released from the hydrolysis of LPC.
-
Principle: The choline produced is oxidized by choline oxidase to generate hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with a chromogenic or fluorogenic substrate to produce a detectable signal.
-
Materials:
-
Recombinant human Autotaxin
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red or similar chromogenic/fluorogenic substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.4, with CaCl2 and MgCl2)
-
Test inhibitor (e.g., this compound/Ziritaxestat)
-
96-well microplate
-
Plate reader (spectrophotometer or fluorometer)
-
-
Procedure:
-
Prepare a working solution containing choline oxidase, HRP, and the detection substrate in assay buffer.
-
Add the test inhibitor at various concentrations to the wells of the microplate.
-
Add recombinant Autotaxin to the wells and incubate briefly.
-
Initiate the reaction by adding the LPC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
-
Cell-Based Assay: Western Blot for Phospho-AKT (p-AKT)
This assay assesses the inhibition of LPA-induced downstream signaling by measuring the phosphorylation of AKT, a key protein in the PI3K/AKT pathway.
-
Principle: Cells are stimulated with LPA in the presence or absence of the inhibitor. Cell lysates are then subjected to SDS-PAGE and western blotting using antibodies specific for the phosphorylated form of AKT (e.g., at Ser473).
-
Materials:
-
Cell line responsive to LPA (e.g., MDA-MB-231 breast cancer cells)
-
Cell culture medium and supplements
-
LPA
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-AKT (Ser473) and anti-total AKT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.
-
Stimulate the cells with LPA (e.g., 1 µM) for a short period (e.g., 5-15 minutes).
-
Wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against p-AKT overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
Quantify the band intensities to determine the relative levels of p-AKT.
-
Cell-Based Assay: Transwell Migration Assay
This assay evaluates the effect of the inhibitor on LPA-induced cell migration.[2][8]
-
Principle: Cells are placed in the upper chamber of a Transwell insert, and a chemoattractant (LPA) is placed in the lower chamber. The number of cells that migrate through the porous membrane of the insert is quantified.[2]
-
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell line responsive to LPA
-
Serum-free medium
-
LPA
-
Test inhibitor
-
Crystal violet stain
-
Microscope
-
-
Procedure:
-
Serum-starve the cells.
-
Resuspend the cells in serum-free medium containing the test inhibitor at various concentrations.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add serum-free medium containing LPA to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 4-24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Calculate the percent inhibition of migration for each inhibitor concentration.
-
Conclusion
Inhibitors of Autotaxin, such as the Type IV inhibitor exemplified in this guide, represent a promising therapeutic strategy for a range of diseases driven by the dysregulation of the LPA signaling pathway. By preventing the production of LPA, these inhibitors effectively block the activation of multiple downstream signaling cascades that contribute to disease pathology. The experimental protocols detailed herein provide a framework for the characterization of such inhibitors and the elucidation of their effects on cellular function. Further research into the nuances of different inhibitor classes and their long-term efficacy and safety will be crucial for their successful clinical translation.
References
- 1. Quantitation of RhoA activation: differential binding to downstream effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lysophosphatidic Acid (LPA) and Its Receptor, LPA1, Influence Embryonic Schwann cell Migration, Myelination, and Cell-to-Axon Segregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
Preliminary Efficacy of Autotaxin-IN-4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the preliminary efficacy studies on Autotaxin-IN-4, an inhibitor of Autotaxin (ATX). The information is compiled from publicly available patent literature, specifically patent WO2018212534A1, where this compound is referred to as "compound 51". This document is intended to serve as a resource for researchers and professionals in the field of drug development, offering insights into the compound's in vitro activity and the methodologies used for its evaluation.
Core Efficacy Data
The primary efficacy of this compound and its analogs, as described in the source patent, was determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these inhibitors. The data for this compound and a related, more potent compound from the same series, Autotaxin-IN-3 (compound 33), are summarized below for comparative analysis.
| Compound Name | Patent Identifier | Target | Assay Type | IC50 (nM) |
| This compound | Compound 51 | Autotaxin | Enzymatic Assay | 13.0 |
| Autotaxin-IN-3 | Compound 33 | Autotaxin | Enzymatic Assay | 2.4[1][2][3] |
Signaling Pathway and Therapeutic Rationale
Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2][3] It catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce LPA, a bioactive lipid mediator. LPA then binds to a family of G protein-coupled receptors (GPCRs), initiating a cascade of downstream signaling events that regulate cellular processes such as proliferation, migration, and survival. Dysregulation of the ATX-LPA axis has been implicated in a variety of pathological conditions, including fibrosis, inflammation, and cancer. By inhibiting Autotaxin, compounds like this compound aim to reduce the production of LPA, thereby mitigating its pathological effects.
Experimental Protocols
The following section details the methodology for the in vitro enzymatic assay used to determine the IC50 values of Autotaxin inhibitors as described in the patent literature.
In Vitro Autotaxin (ATX) Inhibition Assay
Objective: To measure the inhibitory activity of test compounds on human Autotaxin.
Principle: This assay quantifies the enzymatic activity of Autotaxin by measuring the hydrolysis of a synthetic substrate, lysophosphatidylcholine (LPC). The product of this reaction, choline, is subsequently used in a series of enzymatic reactions that result in the formation of a colored product, which can be measured spectrophotometrically. The reduction in color formation in the presence of a test compound is proportional to its inhibitory activity.
Materials and Reagents:
-
Recombinant human Autotaxin (ATX) enzyme
-
Lysophosphatidylcholine (LPC) as the substrate
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS (N-Ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline, sodium salt) reagent
-
4-Aminoantipyrine (4-AAP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4)
-
96-well microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to achieve the final desired concentrations for the assay.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, choline oxidase, HRP, TOOS, and 4-AAP.
-
Assay Protocol: a. To each well of a 96-well microplate, add the reaction mixture. b. Add the serially diluted test compounds to the respective wells. Include control wells with DMSO only (for 100% enzyme activity) and wells without the ATX enzyme (for background measurement). c. Add the ATX enzyme to all wells except the background control wells. d. Pre-incubate the plate at 37°C for a specified period (e.g., 15 minutes). e. Initiate the enzymatic reaction by adding the LPC substrate to all wells. f. Incubate the plate at 37°C for a defined reaction time (e.g., 60 minutes).
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 555 nm) using a microplate reader.
-
Data Analysis: a. Subtract the background absorbance from all other absorbance readings. b. Calculate the percentage of inhibition for each compound concentration relative to the control (100% activity). c. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.
References
An In-depth Technical Guide to Type IV Autotaxin Inhibitors for Basic Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Type IV Autotaxin inhibitors, a class of small molecules with significant potential in basic and translational research. Given the user's interest in "Autotaxin-IN-4," a term not found in the current literature, this document focuses on Type IV inhibitors, which represents a logical interpretation of the query. We will delve into the core mechanisms, provide key quantitative data, detail experimental protocols, and visualize complex pathways to facilitate a deeper understanding of these compounds for research applications. The primary examples used in this guide are the well-characterized Type IV inhibitors GLPG1690 (Ziritaxestat) and Cpd17.
Introduction to Autotaxin and the Role of Type IV Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid lysophosphatidic acid (LPA).[1][2] LPA interacts with a family of G protein-coupled receptors (LPAR1-6), triggering a wide array of cellular responses, including proliferation, migration, and survival.[2][3] The ATX-LPA signaling axis is implicated in various physiological and pathological processes, making it a compelling target for therapeutic intervention in diseases such as fibrosis and cancer.[4][5][6]
Autotaxin inhibitors are classified into four main types based on their binding mode to the enzyme. Type IV inhibitors are characterized by their unique ability to occupy both the hydrophobic pocket and a newly identified allosteric tunnel in the catalytic domain of Autotaxin.[1] This dual-binding mechanism distinguishes them from other inhibitor types and may confer unique pharmacological properties.
Quantitative Data on Representative Type IV Inhibitors
This section presents key quantitative data for two prominent Type IV Autotaxin inhibitors, GLPG1690 and Cpd17, to allow for easy comparison of their potency and effects.
| Inhibitor | Target Species | Assay Type | IC50 | Reference |
| GLPG1690 (Ziritaxestat) | Human | Biochemical Assay | 131 nM | [7][8] |
| Mouse | Biochemical Assay | 224 nM | [7] | |
| Human | Plasma LPA Production | 242 nM | [7][9] | |
| Mouse | Plasma LPA Production | 418 nM | [9] | |
| Rat | Plasma LPA Production | 542 nM | [9] | |
| Cpd17 | Not Specified | Biochemical Assay | >25 nM | [10] |
Table 1: In Vitro Potency of Type IV Autotaxin Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) values for GLPG1690 and Cpd17 against Autotaxin from different species and in different assay formats.
| Inhibitor | Animal Model | Dose | Route | Effect on LPA Levels | Reference |
| GLPG1690 (Ziritaxestat) | Mouse | 3 mg/kg | Oral | >50% reduction for >6h | [9] |
| Mouse | 10 mg/kg | Oral | 91% maximal reduction | [9] | |
| Mouse | 30 mg/kg | Oral | 95% maximal reduction | [9] | |
| PF-8380 (Type I for comparison) | Rat | 30 mg/kg | Oral | >95% reduction in plasma and air pouch LPA within 3h | [11] |
Table 2: In Vivo Efficacy of Autotaxin Inhibitors. This table highlights the in vivo effects of GLPG1690 and a comparator Type I inhibitor, PF-8380, on plasma LPA levels in rodent models.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for understanding the application of Type IV Autotaxin inhibitors. The following diagrams were generated using the Graphviz DOT language to illustrate the Autotaxin signaling pathway and a general experimental workflow for inhibitor testing.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize Type IV Autotaxin inhibitors.
In Vitro Autotaxin Activity Assay (FS-3 based)
This protocol is adapted from commercially available kits and published literature.[12][13][14][15][16]
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against Autotaxin.
Materials:
-
Recombinant human or mouse Autotaxin enzyme.
-
FS-3 (fluorogenic Autotaxin substrate).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Test compound (dissolved in DMSO).
-
96-well or 384-well black microplate.
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm).
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
In a microplate, add the diluted test compound to the appropriate wells. Include wells for a positive control inhibitor (e.g., PF-8380) and a vehicle control (DMSO).
-
Add recombinant Autotaxin enzyme to all wells except for the no-enzyme control wells. The final concentration of the enzyme should be optimized for a linear reaction rate.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the FS-3 substrate to all wells. The final concentration of FS-3 should be at or below its Km for Autotaxin.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader in kinetic mode. Readings should be taken every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Migration Assay (Wound Healing/Scratch Assay)
This protocol is a standard method to assess the effect of an inhibitor on cell migration.[17][18]
Objective: To evaluate the effect of a Type IV Autotaxin inhibitor on the migratory capacity of cells.
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells, primary fibroblasts).
-
Complete cell culture medium.
-
Serum-free or low-serum medium.
-
Test compound (dissolved in DMSO).
-
24-well or 48-well tissue culture plates.
-
Sterile 200 µL pipette tip or a specialized scratch-making tool.
-
Microscope with a camera.
Procedure:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh serum-free or low-serum medium containing various concentrations of the test compound or vehicle control (DMSO).
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C in a CO2 incubator.
-
Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points for each condition and time point.
-
Calculate the percentage of wound closure or cell migration rate for each condition.
-
Compare the migration rates between the inhibitor-treated and vehicle-treated groups to determine the effect of the inhibitor.
In Vivo Efficacy in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis
This is a widely used preclinical model to assess the anti-fibrotic potential of new therapeutic agents.[9]
Objective: To determine the in vivo efficacy of a Type IV Autotaxin inhibitor in a mouse model of lung fibrosis.
Materials:
-
C57BL/6 mice (8-10 weeks old).
-
Bleomycin sulfate.
-
Test compound formulated for oral administration (e.g., in a vehicle like 0.5% methylcellulose).
-
Anesthesia (e.g., isoflurane).
-
Equipment for intratracheal instillation.
-
Materials for sample collection (bronchoalveolar lavage fluid, lung tissue).
Procedure:
-
Induction of Fibrosis: Anesthetize mice and intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control mice receive saline only.
-
Inhibitor Treatment: Begin treatment with the test compound (e.g., GLPG1690 at 10 or 30 mg/kg) or vehicle, typically starting on the same day as bleomycin administration or in a therapeutic setting (e.g., 7-14 days after). Administer the compound daily or twice daily via oral gavage for a specified period (e.g., 14-21 days).
-
Monitoring: Monitor the body weight and general health of the animals throughout the study.
-
Sample Collection: At the end of the treatment period, euthanize the mice and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis:
-
BAL Fluid: Perform cell counts (total and differential) and measure cytokine and LPA levels.
-
Lung Tissue:
-
Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome or Picrosirius red to assess collagen deposition and fibrosis. Use a scoring system (e.g., Ashcroft score) for quantification.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue to measure the total collagen content.
-
Gene Expression Analysis: Extract RNA from lung tissue to analyze the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgfb1) by qRT-PCR.
-
-
-
Statistical Analysis: Compare the outcomes between the vehicle-treated and inhibitor-treated groups to determine the efficacy of the compound.
Conclusion
Type IV Autotaxin inhibitors, exemplified by GLPG1690 and Cpd17, represent a promising class of molecules for investigating the role of the ATX-LPA signaling axis in health and disease. Their unique dual-binding mechanism offers a distinct approach to modulating Autotaxin activity. This guide provides a foundational resource for researchers, offering key quantitative data, visual representations of relevant pathways and workflows, and detailed experimental protocols to facilitate the design and execution of studies utilizing these powerful research tools. While GLPG1690 (Ziritaxestat) did not proceed past phase 3 clinical trials for idiopathic pulmonary fibrosis, its value as a research tool remains significant for elucidating the complex biology of Autotaxin.[5] The continued exploration of Type IV inhibitors will undoubtedly contribute to a deeper understanding of LPA-mediated signaling and may pave the way for novel therapeutic strategies.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
- 11. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 13. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 14. echelon-inc.com [echelon-inc.com]
- 15. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
- 18. Autotaxin Inhibition with PF-8380 Enhances the Radiosensitivity of Human and Murine Glioblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Autotaxin-IN-4 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling by catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2][3][4] The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, inflammation, and fibrosis.[1][3][4] Consequently, ATX has emerged as a significant therapeutic target for various diseases, including idiopathic pulmonary fibrosis and cancer.[5]
Autotaxin-IN-4 is a potent inhibitor of autotaxin, identified in patent WO2018212534A1. A structurally related compound from the same patent, Autotaxin-IN-3, has demonstrated high potency with an IC50 of 2.4 nM.[6] This document provides a detailed protocol for the in vitro characterization of this compound using a fluorometric assay, a widely accepted and sensitive method for measuring ATX activity.
Signaling Pathway of Autotaxin
Autotaxin is a key enzyme in the production of extracellular LPA. LPA, in turn, activates a family of G protein-coupled receptors (GPCRs), leading to downstream signaling cascades that influence various cellular functions.
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocol: Fluorometric In Vitro Assay for this compound
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound on human recombinant autotaxin using a fluorogenic substrate.
Principle:
The assay utilizes a synthetic substrate, such as FS-3, which is an LPC analog conjugated with a fluorophore and a quencher. In its intact form, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by autotaxin, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.
Materials and Reagents:
-
Human Recombinant Autotaxin (ATX)
-
This compound (CAS: 2156655-86-4)
-
Fluorogenic Autotaxin Substrate (e.g., FS-3)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA.
-
DMSO (Dimethyl sulfoxide)
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate, e.g., ~485 nm/528 nm for FS-3)
Experimental Workflow:
References
- 1. Autotaxin--an LPA producing enzyme with diverse functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Regulation and biological activities of the autotaxin-LPA axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
Application Notes and Protocols for In Vivo Evaluation of Autotaxin Inhibitors
Disclaimer: The following application notes and protocols are designed for the in vivo experimental use of Autotaxin inhibitors. As there is limited publicly available information specifically for "Autotaxin-IN-4," the data and methodologies presented here are based on well-characterized Autotaxin inhibitors such as GLPG1690 (Ziritaxestat) and IOA-289. Researchers should adapt these protocols based on the specific properties of their compound of interest.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2][3][4][5] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) into LPA.[1][2][3][4][5] LPA then binds to at least six G-protein coupled receptors (LPAR1-6), activating downstream signaling pathways that regulate a wide range of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[1][6][7]
The ATX-LPA signaling axis has been implicated in the pathophysiology of various diseases, making it an attractive therapeutic target.[8][9] Dysregulation of this pathway is associated with cancer progression and metastasis, fibrotic diseases such as idiopathic pulmonary fibrosis (IPF), and inflammatory conditions.[1][6][8][9][10][11][12] Inhibition of Autotaxin activity is a promising therapeutic strategy to modulate these pathological processes.
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of Autotaxin in the LPA signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of autotaxin delays breast tumor growth and lung metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Autotaxin inhibitor from Mitsubishi Tanabe Pharma demonstrates antifibrotic effects in systemic sclerosis models | BioWorld [bioworld.com]
Application Notes and Protocols for the Use of Autotaxin Inhibitors in Cell Culture, with Reference to Autotaxin-IN-4
For: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the use of Autotaxin (ATX) inhibitors in a cell culture setting. While specific experimental data for Autotaxin-IN-4 is limited in publicly available literature, this guide offers comprehensive methodologies based on well-characterized ATX inhibitors. These protocols are intended to serve as a robust starting point for researchers utilizing this compound or other novel ATX inhibitors.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1][2] Its primary function is to catalyze the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[1][3] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), initiating a variety of cellular signaling pathways.[3] These pathways regulate fundamental cellular processes, including proliferation, survival, migration, and differentiation.[3][4]
The ATX-LPA signaling axis has been implicated in numerous pathological conditions, including cancer, fibrosis, and inflammation, making ATX a significant target for therapeutic intervention.[1][3]
This compound is identified as an Autotaxin inhibitor with the potential for use in treating conditions like idiopathic pulmonary fibrosis.[5][6] While detailed protocols for this specific compound are not widely published, its basic chemical properties are known:
ATX inhibitors are generally classified into four types based on their mode of binding to the enzyme, which can influence their biological effects.[1][7] These inhibitors may target the catalytic site, a hydrophobic pocket, and/or an allosteric tunnel within the ATX protein.[1][7][8]
The Autotaxin-LPA Signaling Pathway
The enzymatic activity of ATX is central to the production of extracellular LPA. Once produced, LPA binds to its cognate receptors on the cell surface, triggering downstream signaling cascades that are often mediated by G-proteins such as Gαi/o, Gαq/11, and Gα12/13. Key downstream pathways include the PI3K-AKT, RAS-MAPK, and RhoA pathways, which are critical for cell migration, survival, and proliferation.
Application Notes
Proper handling of the inhibitor is crucial for reproducible results.
-
Solvent Selection: Most small molecule inhibitors, including those similar to this compound, are soluble in dimethyl sulfoxide (DMSO). For instance, the Autotaxin inhibitor HA155 is soluble in DMSO at 100 mg/mL. It is recommended to use anhydrous, cell culture-grade DMSO.
-
Stock Solution Preparation:
-
Centrifuge the vial of powdered inhibitor briefly to collect all the powder at the bottom.
-
Prepare a 10 mM stock solution. For this compound (MW = 443.46 g/mol ), dissolve 4.43 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
-
Storage:
-
Store the powdered compound at -20°C for long-term stability (up to 2 years).[5]
-
Once reconstituted in DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months.[5] A stock solution of a similar inhibitor, HA155, is stable for up to 3 months at -20°C.
-
-
Working Concentration: The optimal working concentration of this compound must be determined empirically for each cell line and experimental setup. Based on data from other ATX inhibitors, a starting range of 100 nM to 10 µM is recommended for initial dose-response experiments. For example, the potent inhibitor PF-8380 is often used at 1 µM in cell culture.[9][10]
-
Vehicle Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of the inhibitor used. Typically, the final DMSO concentration in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Media and Serum: ATX is present in fetal bovine serum (FBS). If the goal is to study the effect of the inhibitor on endogenously produced ATX by the cells, it is advisable to use serum-free or low-serum media, or charcoal-stripped FBS to reduce exogenous LPA and its precursors.[11]
-
Pre-incubation: For many assays, pre-incubating the cells with the inhibitor for a period (e.g., 30 minutes to 24 hours) before adding a stimulus (like LPC or a growth factor) is necessary to ensure adequate target engagement.
Experimental Protocols
The following are detailed protocols for common assays used to evaluate the efficacy of ATX inhibitors.
This protocol is designed to assess the effect of this compound on the phosphorylation of key downstream signaling proteins like AKT and ERK.
Methodology:
-
Cell Seeding: Plate cells (e.g., NIH-3T3 fibroblasts, MDA-MB-231 breast cancer cells) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: To reduce basal signaling, replace the growth medium with serum-free medium and incubate for 16-24 hours.[12]
-
Inhibitor Treatment: Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add a stimulus, such as 1 µM LPA or a combination of 1 µM LPC and 20 nM recombinant ATX, for 5-10 minutes to activate the signaling pathway.[12]
-
Cell Lysis: Immediately place the plates on ice, aspirate the medium, and wash twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[12][13]
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
This assay measures the ability of cells to migrate through a porous membrane towards a chemoattractant, a process often inhibited by ATX inhibitors.
Methodology:
-
Preparation: Use Transwell inserts with an appropriate pore size (e.g., 8 µm for fibroblasts and cancer cells). Pre-coat the underside of the membrane with an extracellular matrix protein like fibronectin or collagen if required by the cell type.[14]
-
Cell Culture: Culture cells to sub-confluency and serum-starve them for 16-24 hours.
-
Assay Setup:
-
Lower Chamber: Add medium containing the chemoattractant (e.g., 1 µM LPA or 1 µM LPC) to the lower wells of the companion plate.[12][15]
-
Upper Chamber: Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL. Add this compound or vehicle (DMSO) to the cell suspension and briefly incubate.
-
-
Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (typically 4-24 hours).[12][16]
-
Staining and Quantification:
-
Carefully remove the inserts from the plate. Using a cotton swab, gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom of the membrane with 4% paraformaldehyde or methanol for 10-15 minutes.
-
Stain the cells with 0.1% Crystal Violet for 20-30 minutes.
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Analysis: Count the number of migrated cells in 3-5 random high-power fields under a microscope. Alternatively, the stain can be eluted with a destaining solution (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.[16]
Quantitative Data for Representative Autotaxin Inhibitors
The following table summarizes key quantitative data for well-characterized ATX inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor Name | Inhibitor Type | Target | IC50 (Enzyme Assay) | IC50/EC50 (Cell-based Assay) | Cell Line/Assay | Reference |
| PF-8380 | Type I | Autotaxin | 2.8 nM (purified enzyme) | 101 nM (human whole blood) | Human Whole Blood | [9][10] |
| Autotaxin | 1.16 nM (rat enzyme, FS-3) | ~1 µM (EC50 for AKT activation) | BJeH Fibroblasts | [9][12] | ||
| GLPG1690 (Ziritaxestat) | Type IV | Autotaxin | >25 nM | ~1 µM (EC50 for AKT activation) | BJeH Fibroblasts | [3][12] |
| HA155 | Type IV | Autotaxin | 5.7 nM | Not specified | Platelets/Mammalian Cells | |
| Cpd17 | Type IV | Autotaxin | >25 nM | More potent than PF-8380 in inhibiting RhoA, MAPK, and AKT signaling | LX2, RAW264.7 | [8][12] |
Note: IC50 and EC50 values can vary significantly depending on the assay conditions, substrate used, and cell type. The provided values should be used as a guide for determining the optimal concentration range for this compound.
Troubleshooting
-
Inhibitor Precipitation: If the inhibitor precipitates upon addition to the aqueous culture medium, try vortexing the diluted solution before adding it to the cells. It may also be necessary to lower the final concentration or prepare an intermediate dilution in a co-solvent.
-
High Background Signaling: If the vehicle control shows high levels of phosphorylated AKT or ERK, ensure that the serum starvation was effective. Using charcoal-stripped serum or extending the starvation period may be necessary.
-
Low Migration: If cell migration is low even in the positive control, optimize the chemoattractant concentration, incubation time, and cell seeding density. Ensure the Transwell membrane pores are of the appropriate size for your cells.
-
Variability between Experiments: To ensure reproducibility, use cells of a consistent passage number, carefully control cell densities, and prepare fresh dilutions of the inhibitor from a frozen stock for each experiment.
Disclaimer: The protocols and concentrations provided herein are based on published data for other Autotaxin inhibitors and are intended as a starting point. Researchers must optimize these conditions for their specific cell lines, reagents, and experimental questions when working with this compound.
References
- 1. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imd-inno.com [imd-inno.com]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin and lysophosphatidic acid stimulate intestinal cell motility by redistribution of the actin modifying protein villin to the developing lamellipodia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Autotaxin through lysophosphatidic acid stimulates polarization, motility, and transendothelial migration of naïve T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. bio-rad.com [bio-rad.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Autotaxin Signaling via Lysophosphatidic Acid Receptors Contributes to Vascular Endothelial Growth Factor–Induced Endothelial Cell Migration | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 16. Integrin-mediated cell surface recruitment of autotaxin promotes persistent directional cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin-IN-4 (HA155)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Autotaxin-IN-4, a potent inhibitor of autotaxin (ATX), for use in experimental settings. The following protocols and data are intended to guide researchers in the effective use of this compound for both in vitro and in vivo studies. This compound is also known as Autotaxin Inhibitor IV or HA155.
Compound Information and Solubility
This compound (HA155) is a selective and potent inhibitor of autotaxin, with a reported IC50 of 5.7 nM.[1] Proper handling and preparation are crucial for obtaining reliable and reproducible experimental results.
Table 1: Quantitative Data for this compound (HA155)
| Parameter | Value | Reference |
| IC50 | 5.7 nM | [1] |
| Solubility in DMSO | 10 mg/mL (21.58 mM) | MedChemExpress |
| Storage (Solid) | -20°C for up to 3 years | MedChemExpress |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1] |
Experimental Protocols
In Vitro Application Protocol
1. Preparation of Stock Solution:
To prepare a stock solution of this compound, it is recommended to use dimethyl sulfoxide (DMSO). Due to the compound's properties, specific handling procedures should be followed:
-
Materials:
-
This compound (HA155) powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
-
Warming device (e.g., water bath or heat block)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, sonicate and gently warm the solution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
-
2. Preparation of Working Solutions for Cell-Based Assays:
-
Procedure:
-
Thaw a single aliquot of the this compound stock solution.
-
Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
In cell-based assays, this compound has been shown to completely attenuate the thrombin-mediated increase in platelet-derived lysophosphatidic acid (LPA) in a dose-dependent manner.[2] While specific concentrations will vary depending on the cell type and experimental design, an effective concentration (EC50) of around 1 µM has been observed for similar autotaxin inhibitors in cell culture.[3]
-
3. Example: In Vitro Autotaxin Enzyme Inhibition Assay:
This protocol is adapted from a general method for measuring autotaxin inhibition and can be used with this compound.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 20 mM CaCl₂, 5 mM KCl, 0.01% Triton-X100, pH 8.0.[4]
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Transfer the diluted inhibitor solutions to a 384-well assay plate.[4]
-
Add the autotaxin enzyme (e.g., 6.6 nM final concentration) in the assay buffer to each well.[4]
-
Incubate for 10 minutes at room temperature.[4]
-
Initiate the reaction by adding the substrate (e.g., lysophosphatidylcholine) along with the detection reagents (e.g., choline oxidase and horseradish peroxidase for an Amplex-Red based assay).[4]
-
Monitor the reaction progress (e.g., fluorescence) over time to determine the rate of inhibition.
-
In Vivo Application Protocol (with Important Considerations)
Important Note: Multiple sources indicate that this compound (HA155) has very poor in vivo metabolic stability, which has limited its use in animal models.[5] Researchers should exercise caution and consider this limitation when designing in vivo experiments.
While no specific in vivo formulation for HA155 has been published, a common vehicle for oral administration of other autotaxin inhibitors can be used as a starting point for formulation development.
1. Example Vehicle Formulation for Oral Administration (Based on other ATX inhibitors):
-
Vehicle Composition: 0.5% methylcellulose with 0.5% Tween 80 in sterile water.
-
Procedure for Formulation (General Guidance):
-
Prepare the vehicle by first dissolving Tween 80 in water, followed by the gradual addition of methylcellulose while stirring until a homogenous suspension is formed.
-
The appropriate amount of this compound would then be suspended in this vehicle. Sonication may be required to ensure a uniform suspension.
-
The final formulation should be prepared fresh before each administration.
-
2. Administration:
-
For other autotaxin inhibitors, oral gavage has been a common route of administration.[6]
Due to the noted instability of HA155, pharmacokinetic and pharmacodynamic studies are highly recommended to determine its half-life and effective dose in the chosen animal model before proceeding with efficacy studies.
Visualizations
Signaling Pathway
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for the preparation of this compound for in vitro and in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of an Autotaxin Inhibitor, 2-(4-Chlorophenyl)-7-methyl-8-pentylimidazo[1,2-a] Pyrimidin-5(8H)-one (CBT-295), on Bile Duct Ligation-Induced Chronic Liver Disease and Associated Hepatic Encephalopathy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Autotaxin-IN-4 IC50 Value
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[1][2] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPAR1-6), influencing a multitude of cellular processes including proliferation, migration, and survival.[2][3][4] The ATX-LPA signaling axis is implicated in various physiological and pathological conditions, such as embryonic development, inflammation, fibrosis, and cancer.[1][3][5] Consequently, inhibiting ATX is a promising therapeutic strategy for several diseases.
This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel inhibitor, Autotaxin-IN-4, using a sensitive and continuous fluorogenic assay. The method employs the substrate FS-3, a synthetic analog of LPC, which becomes fluorescent upon cleavage by ATX.[6][7]
Assay Principle
The IC50 determination is based on a fluorogenic assay that directly measures the enzymatic activity of Autotaxin. The substrate, FS-3, is an LPC analog conjugated with both a fluorophore and a quencher.[6][7][8] In its intact state, the quencher suppresses the fluorescence of the fluorophore. When ATX cleaves the choline head group from FS-3, the fluorophore is liberated from the quencher, resulting in a quantifiable increase in fluorescence intensity.[6][9] The rate of this fluorescence increase is directly proportional to the ATX enzyme activity. By measuring this rate in the presence of varying concentrations of this compound, a dose-response curve can be generated to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ATX activity by 50%.[10]
Materials and Reagents
-
Recombinant Human Autotaxin (ATX) enzyme
-
This compound (or other test inhibitor)
-
FS-3 (Fluorogenic Autotaxin Substrate)
-
Positive Control Inhibitor (e.g., BrP-LPA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)
-
DMSO (for dissolving inhibitor)
-
Black, flat-bottom 96-well assay plates
-
Fluorescence plate reader with excitation at 485 nm and emission detection at 528 nm
-
Multichannel pipettes
-
Orbital shaker
Experimental Protocol
This protocol is designed for a 96-well plate format. All measurements should be performed in triplicate.
4.1. Reagent Preparation
-
Assay Buffer: Prepare the assay buffer and store it at 4°C. On the day of the experiment, warm the required volume to room temperature.
-
Autotaxin (ATX) Enzyme: Prepare a working solution of ATX in assay buffer to a final concentration of 4 nM. Keep on ice until use. The final concentration in the well will be 2 nM.[11]
-
FS-3 Substrate: Prepare a working solution of FS-3 in assay buffer to a final concentration of 2 µM. Protect from light. The final concentration in the well will be 1 µM.[11]
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to generate a range of concentrations (e.g., from 100 µM to 0.1 nM). The final DMSO concentration in the assay should be kept below 1% to avoid solvent interference.[12]
4.2. Assay Procedure
-
Plate Setup: Set up the 96-well plate as described in the table below.
| Well Content | Volume | Description |
| Test Wells | ||
| This compound Dilution | 10 µL | Serial dilutions of the inhibitor. |
| ATX Enzyme (4 nM) | 50 µL | Add to initiate pre-incubation. |
| FS-3 Substrate (2 µM) | 40 µL | Add to start the reaction. |
| Positive Control | ||
| Positive Control Inhibitor | 10 µL | e.g., BrP-LPA at a saturating concentration. |
| ATX Enzyme (4 nM) | 50 µL | |
| FS-3 Substrate (2 µM) | 40 µL | |
| Negative Control (100% Activity) | ||
| Vehicle (DMSO in Assay Buffer) | 10 µL | Same DMSO concentration as test wells. |
| ATX Enzyme (4 nM) | 50 µL | |
| FS-3 Substrate (2 µM) | 40 µL | |
| Blank (No Enzyme) | ||
| Vehicle (DMSO in Assay Buffer) | 10 µL | |
| Assay Buffer | 50 µL | |
| FS-3 Substrate (2 µM) | 40 µL | For background fluorescence subtraction. |
-
Inhibitor Addition: Add 10 µL of the appropriate this compound dilution, vehicle control, or positive control inhibitor to the designated wells.
-
Enzyme Pre-incubation: Add 50 µL of the 4 nM ATX enzyme solution to all wells except the blank wells (add 50 µL of assay buffer to blank wells).
-
Mix the plate gently on an orbital shaker for 1 minute and then incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 2 µM FS-3 substrate solution to all wells. The total reaction volume is 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to room temperature. Measure the fluorescence intensity (Excitation: 485 nm, Emission: 528 nm) every minute for 30 minutes.[11]
Data Presentation and Analysis
5.1. Raw Data Processing
-
For each well, plot fluorescence intensity against time.
-
Determine the initial reaction rate (V) by calculating the slope of the linear portion of the curve (typically the first 5-15 minutes). This rate is usually expressed as Relative Fluorescence Units per minute (RFU/min).
-
Subtract the average rate of the blank wells from all other wells to correct for background fluorescence.
5.2. IC50 Value Determination
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_vehicle - Rate_blank))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).[10]
-
The IC50 value is the concentration of this compound that produces 50% inhibition of ATX activity.
5.3. Data Tables
Table 1: Raw Kinetic Data Summary (Example)
| [this compound] (nM) | Replicate 1 (RFU/min) | Replicate 2 (RFU/min) | Replicate 3 (RFU/min) | Average Rate (RFU/min) |
|---|---|---|---|---|
| 0 (Vehicle) | 250.5 | 255.1 | 252.3 | 252.6 |
| 1 | 220.1 | 218.9 | 222.5 | 220.5 |
| 10 | 140.7 | 145.2 | 142.0 | 142.6 |
| 50 | 75.3 | 78.1 | 76.5 | 76.6 |
| 100 | 45.8 | 44.2 | 46.1 | 45.4 |
| 500 | 15.2 | 16.0 | 14.8 | 15.3 |
| Blank | 5.1 | 5.3 | 5.2 | 5.2 |
Table 2: Calculated Inhibition and IC50 Value
| [this compound] (nM) | Log [Inhibitor] | Average Rate (RFU/min) | % Inhibition |
|---|---|---|---|
| 0 (Vehicle) | - | 252.6 | 0.0 |
| 1 | 0.00 | 220.5 | 13.0 |
| 10 | 1.00 | 142.6 | 44.5 |
| 50 | 1.70 | 76.6 | 71.2 |
| 100 | 2.00 | 45.4 | 83.8 |
| 500 | 2.70 | 15.3 | 96.0 |
| Calculated IC50 | | | 22.5 nM |
Mandatory Visualizations
Caption: ATX-LPA signaling pathway and point of inhibition.
Caption: Experimental workflow for IC50 determination.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The autotaxin-LPA axis emerges as a novel regulator of lymphocyte homing and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 7. FS-3 (LysoPLD / Autotaxin substrate) - Echelon Biosciences [echelon-inc.com]
- 8. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 9. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]
- 10. courses.edx.org [courses.edx.org]
- 11. echelon-inc.com [echelon-inc.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Application of a Potent Autotaxin Inhibitor in High-Throughput Screening
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein with lysophospholipase D (lysoPLD) activity.[1][2] It is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to generate LPA.[3] LPA interacts with at least six G protein-coupled receptors (LPAR1-6), triggering a wide array of cellular responses, including proliferation, migration, and survival.[1][4] The ATX-LPA signaling axis has been implicated in the pathogenesis of numerous diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[5]
High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic candidates.[6] This document provides detailed application notes and protocols for the use of a representative potent autotaxin inhibitor, herein referred to as "Autotaxin-IN-4," in a fluorescence-based HTS assay. The protocols and data presented are based on established methodologies for identifying and characterizing autotaxin inhibitors.[7][8]
ATX-LPA Signaling Pathway
The ATX-LPA signaling pathway plays a pivotal role in both normal physiological processes and in the progression of various diseases. A simplified representation of this pathway is illustrated below.
Caption: The ATX-LPA signaling cascade, from substrate to cellular response.
Principle of the High-Throughput Screening Assay
The primary HTS assay for identifying autotaxin inhibitors is a fluorescence-based in vitro enzymatic assay.[8] This assay utilizes a synthetic, fluorogenic substrate analog of LPC, such as FS-3.[8][9] In its intact form, the fluorescence of the substrate is quenched. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence intensity.[8] The presence of an ATX inhibitor, such as this compound, prevents or reduces the cleavage of the substrate, leading to a decrease in the fluorescence signal. The inhibitory activity is quantified by comparing the fluorescence signal in the presence of the test compound to that of positive and negative controls.
Data Presentation
The following tables summarize the inhibitory activity of several known autotaxin inhibitors, including our representative compound "this compound" (data modeled on potent, well-characterized inhibitors for illustrative purposes). This data is typically generated through dose-response experiments following a primary HTS campaign.
Table 1: IC50 Values of Representative Autotaxin Inhibitors
| Compound | Inhibitor Type | IC50 (nM) | Assay Substrate | Reference |
| This compound (Representative) | Competitive | 43.6 | FS-3 | [10] |
| PF-8380 | Type I | 1.7 | LPC | [2] |
| PAT-494 | Type II | 20 | LPC | [2] |
| GLPG1690 (Ziritaxestat) | Type IV | 95 (Ki) | LPC | [11] |
| S32826 | Lipid-like | 5.6 | LPC | [12] |
Table 2: HTS Campaign Summary (Example)
| Parameter | Value |
| Library Size | 10,000 compounds |
| Primary Hit Rate | 0.87% |
| Confirmed Hits (>50% inhibition) | 39 |
| Z'-factor (Assay Quality) | 0.8 |
Experimental Protocols
Primary High-Throughput Screening Workflow
The following diagram illustrates the general workflow for a primary HTS campaign to identify novel autotaxin inhibitors.
Caption: A typical workflow for a fluorescence-based HTS assay.
Detailed Protocol for Primary HTS
This protocol is adapted from established methods for a fluorescence-based autotaxin HTS assay in a 384-well format.[7]
Materials:
-
Purified recombinant human Autotaxin (ATX)
-
Fluorogenic substrate FS-3
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA
-
Test compounds dissolved in DMSO
-
Positive control: A known ATX inhibitor (e.g., BrP-LPA or this compound)
-
Negative control: DMSO
-
Black, flat-bottom 384-well microplates
-
A microplate reader with fluorescence detection capabilities
Procedure:
-
Enzyme Preparation: Prepare a working solution of ATX in assay buffer to a final concentration of 4 nM.
-
Plate Preparation: Dispense 20 µL of the 4 nM ATX solution into each well of a 384-well plate.
-
Compound Addition:
-
Add test compounds to the appropriate wells to achieve a final concentration of 10 µM. The final DMSO concentration should be kept below 1%.
-
Add the positive control inhibitor to designated wells (e.g., final concentration of 10 µM).
-
Add DMSO to the negative control wells.
-
-
Substrate Addition: Prepare a working solution of FS-3 in assay buffer to a final concentration of 4 µM. Add 10 µL of this solution to all wells to initiate the enzymatic reaction (final FS-3 concentration will be 1 µM).
-
Initial Reading (Optional): Briefly centrifuge the plates (e.g., 300 x g for 30 seconds) and take an initial fluorescence reading (Excitation: 485 nm, Emission: 535 nm).
-
Incubation: Incubate the plates at 37°C for 1 to 3 hours, protected from light.
-
Final Reading: After incubation, read the fluorescence intensity of each well using a microplate reader (Excitation: 485 nm, Emission: 535 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_blank) / (Signal_neg_control - Signal_blank))
-
Identify compounds that exhibit inhibition above a predefined threshold (e.g., >50%) as primary hits.
-
Dose-Response Assay for Hit Confirmation
Confirmed hits from the primary screen should be further characterized to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Perform the HTS assay as described above, but with the varying concentrations of the hit compounds.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
Conclusion
The high-throughput screening assay described provides a robust and efficient method for the identification and characterization of novel autotaxin inhibitors. A well-characterized potent inhibitor, such as the representative "this compound," is an essential tool for assay validation and as a positive control in screening campaigns. The detailed protocols and structured data presentation in this document are intended to guide researchers in the application of this methodology for the discovery of new therapeutic agents targeting the ATX-LPA signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Autotaxin inhibitors: a patent review (2012-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microplate Assays for High-Throughput Drug Screening in Cancer Research [moleculardevices.com]
- 7. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Throughput Autotaxin Inhibitor Screening Kit - Echelon Biosciences [echelon-inc.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biorxiv.org [biorxiv.org]
- 12. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Autotaxin-IN-4 concentration for in vitro studies
Welcome to the Technical Support Center for optimizing Autotaxin inhibitor concentrations for your in vitro research. This guide provides essential information, troubleshooting advice, and detailed protocols to help you successfully utilize Autotaxin inhibitors in your experiments.
A Note on "Autotaxin-IN-4"
The specific compound "this compound" is not widely documented in publicly available scientific literature or commercial catalogs. Therefore, this guide focuses on the principles of optimizing the concentration of Autotaxin (ATX) inhibitors in general. We will use data from several well-characterized and published ATX inhibitors as examples to illustrate these principles. The methodologies and troubleshooting steps described here are broadly applicable to most small molecule inhibitors of Autotaxin.
Frequently Asked Questions (FAQs)
Q1: What is the Autotaxin-LPA signaling pathway and why is it targeted?
Answer: Autotaxin (ATX) is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (LPC) into LPA.[3][4] LPA then binds to a family of at least six G protein-coupled receptors (LPAR1-6) on the surface of cells.[5] This binding activates various downstream signaling cascades that influence fundamental cellular processes, including proliferation, migration, survival, and differentiation.[5][6] The ATX-LPA signaling axis is implicated in numerous physiological processes but its dysregulation is linked to pathologies like cancer, fibrosis, and chronic inflammation, making it a significant target for therapeutic drug development.[2][4]
Q2: What are the different types of ATX inhibitors and does it matter which one I use?
Answer: Yes, the type of inhibitor can be important. ATX has a complex structure with a catalytic site and a distinct tunnel that can allosterically regulate its function.[7] Inhibitors are classified into four main types based on how they bind to these sites.[8]
-
Type I: Bind only to the catalytic (orthosteric) site (e.g., PF-8380).[9]
-
Type II: Bind to both the catalytic site and the entrance of the allosteric tunnel.
-
Type III: Bind exclusively within the allosteric tunnel.
-
Type IV: Bind deep within the pocket and also occupy the allosteric tunnel (e.g., GLPG1690, Cpd17).[9][10]
The binding mode can influence the inhibitor's efficacy and its effects on both the catalytic and non-catalytic functions of ATX.[8] For example, Type IV inhibitors that occupy the tunnel may interfere with ATX's function as a carrier for LPA, in addition to blocking its production.[10]
Q3: How should I prepare and store my ATX inhibitor stock solution?
Answer: Proper handling is critical for reproducible results.
-
Solvent Selection: Most small molecule ATX inhibitors are soluble in dimethyl sulfoxide (DMSO).[11] Always consult the manufacturer's datasheet for your specific inhibitor.
-
Stock Concentration: Prepare a high-concentration stock solution, typically between 10 mM and 100 mM, depending on the compound's solubility. For example, the inhibitor HA155 is soluble in DMSO at up to 100 mg/mL.[11]
-
Preparation: To prepare the stock, warm the vial to room temperature before opening. Add the appropriate volume of DMSO to the powder to achieve your target concentration. Vortex thoroughly until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[11] A stock solution of HA155 is reported to be stable for up to 3 months at -20°C.[11]
Q4: How do I select an effective starting concentration for my in vitro experiment?
Answer: The optimal concentration depends on your inhibitor, cell type, and experimental endpoint. A systematic approach is recommended.
-
Start with the IC50: The half-maximal inhibitory concentration (IC50) is the most critical parameter. This is the concentration required to inhibit 50% of ATX enzymatic activity. You should aim for a starting concentration range that brackets the reported IC50 value. A common starting point is 10-100 times the enzymatic IC50 for cell-based assays to account for cell permeability and other factors.
-
Perform a Dose-Response Curve: It is essential to perform a dose-response experiment to determine the optimal concentration for your specific system. Use a wide range of concentrations (e.g., from 1 nM to 10 µM) in a logarithmic or semi-logarithmic series.
-
Consider the Assay Type:
-
Enzymatic Assays: For direct inhibition assays using recombinant ATX protein, concentrations close to the IC50 are typically effective.
-
Cell-Based Assays: For functional assays like migration or proliferation, higher concentrations may be needed. For example, while some inhibitors have low nanomolar IC50 values in enzymatic assays, effective concentrations in cell-based assays can be in the high nanomolar to low micromolar range.[12] A study using the inhibitor Cpd17 selected a 1 µM concentration for in vitro studies based on initial testing from 100 nM to 5 µM.[9]
-
Table 1: IC50 Values of Common Autotaxin Inhibitors
| Inhibitor Name | Type | Enzymatic IC50 | Cell-Based EC50 / Concentration | Reference(s) |
|---|---|---|---|---|
| HA155 | Type IV | 5.7 nM | Not specified | [11] |
| PF-8380 | Type I | 1.7 nM - 2.8 nM | ~1 µM (p-AKT inhibition) | [3][9][12] |
| GLPG1690 (Ziritaxestat) | Type IV | >25 nM | ~1 µM (p-AKT inhibition) | [12] |
| S32826 | Lipid-based | 5.6 nM | Not specified | [3][4] |
| ATX-1d | Not specified | 1.8 µM | Used at 10 µM for screening | [13] |
| Cpd17 | Type IV | ~2.5 nM | 1 µM (used in multiple assays) |[9][14] |
Troubleshooting Guide
Q5: My inhibitor shows low or no activity in my cell-based assay. What should I do?
Answer: This is a common issue with several potential causes. Follow this logical workflow to diagnose the problem.
Q6: I'm observing significant cytotoxicity or off-target effects. How can I mitigate this?
Answer: Cytotoxicity can confound your results and should be addressed carefully.
-
Lower the Concentration: The most common cause is a concentration that is too high. Try reducing the concentration to the lowest level that still provides a significant biological effect in your functional assay.
-
Run a Cytotoxicity Assay: Independently assess cell viability using an MTT, XTT, or LDH release assay across your dose-response range. This will help you distinguish true inhibition of a signaling pathway from simple cell death.
-
Check Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) in the culture medium is non-toxic. Most cell lines can tolerate DMSO up to 0.1-0.5%, but this should be tested. Always include a "vehicle control" (media with the same amount of solvent but no inhibitor) in your experiments.
-
Consider the Inhibitor Type: Some inhibitors may have known off-target effects. Review the literature for your specific compound. If off-target effects are suspected and cannot be mitigated, consider using a different inhibitor, preferably from another structural class.
Q7: My experimental results are not reproducible. What are some common causes?
Answer: Lack of reproducibility can often be traced to reagent handling and experimental setup.
-
Inhibitor Stability: Avoid multiple freeze-thaw cycles of your stock solution by preparing single-use aliquots.[11] Confirm the stability of your inhibitor in your specific cell culture medium and at incubation temperatures (e.g., 37°C), as some compounds can degrade over time.
-
Cell Culture Conditions: Ensure your cells are at a consistent passage number and confluence, as their expression of ATX or LPA receptors might change over time or with cell density.
-
Assay Timing: For signaling studies (e.g., Western blotting for phosphorylated proteins), the timing of inhibitor pre-treatment and stimulation is critical. Optimize these time points carefully.
-
Reagent Consistency: Use the same batches of key reagents, such as fetal bovine serum (FBS), as different lots can contain varying levels of endogenous LPA and LPC.
Experimental Protocols
Protocol 1: General Workflow for Concentration Optimization
This workflow provides a systematic approach to identify and validate the optimal inhibitor concentration for your experiments.
Protocol 2: In Vitro ATX Enzyme Inhibition Assay (Amplex Red Method)
This protocol is adapted from established methods and is used to directly measure the enzymatic inhibition of ATX.[15]
Materials:
-
Recombinant human Autotaxin (ATX)
-
ATX inhibitor (dissolved in DMSO)
-
Lysophosphatidylcholine (LPC) substrate (e.g., 1-myristoyl-2-hydroxy-sn-glycero-3-phosphocholine)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities (Ex/Em ≈ 540/590 nm)
Methodology:
-
Reagent Preparation: Prepare working solutions of all reagents in Assay Buffer.
-
Inhibitor Plating: Add serial dilutions of your ATX inhibitor (or DMSO for control) to the wells of the 96-well plate.
-
Enzyme Addition: Add the ATX enzyme solution to each well. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Reaction Mix: Prepare a master mix containing LPC, Amplex Red, HRP, and choline oxidase.
-
Initiate Reaction: Add the substrate reaction mix to all wells to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin reading the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence curve) for each concentration. Determine the percent inhibition relative to the DMSO control and plot it against the inhibitor concentration to calculate the IC50 value.
Protocol 3: Cell-Based Transwell Migration Assay
This protocol measures the effect of an ATX inhibitor on LPA-driven cell migration.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Your chosen cell line (e.g., MDA-MB-231 breast cancer cells)[16]
-
Serum-free cell culture medium
-
Chemoattractant: LPA or LPC (which will be converted to LPA by endogenous or exogenous ATX)
-
ATX inhibitor
-
Calcein AM or Crystal Violet for cell staining and quantification
Methodology:
-
Cell Starvation: Culture cells until they are ~80% confluent. Then, serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Cell Preparation: Harvest the starved cells and resuspend them in serum-free medium. Add your ATX inhibitor at the desired concentration to the cell suspension and incubate for 30 minutes.
-
Assay Setup:
-
Lower Chamber: Add serum-free medium containing the chemoattractant (e.g., 1 µM LPC) to the lower wells of the 24-well plate.
-
Upper Chamber: Add the cell suspension (containing the inhibitor) to the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration appropriate for your cell type (e.g., 4-24 hours), allowing cells to migrate through the porous membrane.[16]
-
Cell Staining and Quantification:
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the membrane (e.g., with 0.1% Crystal Violet).
-
Elute the dye and measure absorbance, or count stained cells under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in inhibitor-treated wells to the control (vehicle-treated) wells to determine the percent inhibition of migration.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autotaxin and chronic inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The roles of Autotaxin/Lysophosphatidic acid in immune regulation and Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A type IV Autotaxin inhibitor ameliorates acute liver injury and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin Inhibitor IV, HA155 The Autotaxin Inhibitor IV, HA155 controls the biological activity of Autotaxin. This small molecule/inhibitor is primarily used for Cell Structure applications. | 1312201-00-5 [sigmaaldrich.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Autotaxin-IN-4 stability issues in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Autotaxin-IN-4 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other small molecule inhibitors.[1] It is recommended to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound stability.
Q2: How should I store this compound solutions to ensure maximum stability?
A2: For long-term storage, it is recommended to store this compound in a tightly sealed container as a powder at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.
Q3: Can I store this compound solutions at room temperature or 4°C?
A3: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While short-term handling at these temperatures for experimental setup is generally acceptable, prolonged exposure can lead to degradation. For any unused portion of a freshly prepared solution, it is best to store it at -80°C.
Q4: How many times can I freeze and thaw my this compound stock solution?
A4: To maintain the integrity of the compound, it is strongly advised to avoid multiple freeze-thaw cycles. Aliquoting the stock solution into single-use vials upon initial preparation is the best practice. If aliquoting is not possible, the number of freeze-thaw cycles should be kept to an absolute minimum.
Q5: Is this compound stable in aqueous solutions or cell culture media?
A5: The stability of this compound in aqueous solutions, including cell culture media, is expected to be lower than in DMSO. When preparing working dilutions in aqueous buffers or media, it is recommended to do so immediately before use. Do not store this compound in aqueous solutions for extended periods. The presence of components in cell culture media could potentially interact with and degrade the compound over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower than expected activity in biological assays. | Degradation of this compound in solution. | - Prepare fresh dilutions from a new aliquot of the -80°C DMSO stock solution for each experiment. - Avoid using previously prepared working dilutions that have been stored. - Verify the quality of the DMSO used for stock solution preparation. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or compound degradation. | - Gently warm the vial to room temperature and vortex thoroughly to ensure complete dissolution. - If precipitation persists, consider preparing a fresh stock solution. The solubility of some compounds can decrease over time with storage. |
| Gradual loss of inhibitory effect over the course of a long-term experiment. | Instability of this compound in the experimental medium at 37°C. | - For long-term cell culture experiments, consider replenishing the medium with freshly diluted this compound at regular intervals. - If feasible, perform a time-course experiment to assess the stability of the compound under your specific experimental conditions. |
Experimental Protocol: Assessing the Stability of this compound in Solution
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation of this compound over time under specific storage conditions.
Materials:
-
This compound powder
-
High-purity solvent (e.g., DMSO, Phosphate-Buffered Saline)
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column (e.g., C18)
-
Mobile phase solvents
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Storage vials
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound powder.
-
Dissolve the powder in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution.
-
-
Sample Incubation:
-
Aliquot the stock solution into multiple vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
For each condition, prepare a set of vials for different time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
-
HPLC Analysis:
-
At each designated time point, retrieve a vial from each storage condition.
-
Prepare a working dilution of the sample in the mobile phase.
-
Inject a known volume of the diluted sample into the HPLC system.
-
Analyze the sample using a validated HPLC method to separate this compound from potential degradation products.[2][3][4]
-
Record the peak area of the this compound parent compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Data Presentation:
The following tables can be used to record and present the stability data.
Table 1: Stability of this compound in DMSO
| Storage Temperature | Time Point | Peak Area (Arbitrary Units) | % Remaining |
| -80°C | 0 hr | 100% | |
| 24 hr | |||
| 1 week | |||
| 1 month | |||
| -20°C | 0 hr | 100% | |
| 24 hr | |||
| 1 week | |||
| 1 month | |||
| 4°C | 0 hr | 100% | |
| 24 hr | |||
| 48 hr | |||
| Room Temp | 0 hr | 100% | |
| 8 hr | |||
| 24 hr |
Table 2: Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4)
| Storage Temperature | Time Point | Peak Area (Arbitrary Units) | % Remaining |
| 4°C | 0 hr | 100% | |
| 8 hr | |||
| 24 hr | |||
| 48 hr | |||
| Room Temp | 0 hr | 100% | |
| 2 hr | |||
| 8 hr | |||
| 24 hr |
Visualizations
Below are diagrams illustrating the Autotaxin signaling pathway and a suggested experimental workflow for stability testing.
Caption: Autotaxin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability-indicating HPLC method for assay of tonabersat in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Autotaxin-IN-4 bioavailability in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo bioavailability of small molecule inhibitors like Autotaxin-IN-4.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a concern for inhibitors like this compound?
A1: Bioavailability (F) is the fraction of an administered drug that reaches the systemic circulation in an unchanged form. For orally administered drugs, low bioavailability is a common hurdle, meaning that only a small portion of the drug is absorbed and becomes available to exert its therapeutic effect. Small molecule inhibitors, particularly those with poor aqueous solubility, often exhibit low oral bioavailability, which can lead to undetectable plasma concentrations and a lack of efficacy in in vivo models.[1]
Q2: What are the primary reasons for the poor bioavailability of a compound like this compound?
A2: The most common reasons for low oral bioavailability are poor aqueous solubility and low membrane permeability.[1]
-
Poor Solubility: The drug must dissolve in the gastrointestinal (GI) fluids before it can be absorbed. Compounds with low solubility have a slow dissolution rate, which is often the rate-limiting step for absorption.[1]
-
Low Permeability: After dissolving, the drug must pass through the intestinal wall to enter the bloodstream. Low permeability across this biological membrane can significantly limit absorption.
-
First-Pass Metabolism: After absorption, the drug passes through the liver before reaching systemic circulation. A significant portion can be metabolized and inactivated by the liver, reducing bioavailability.[2]
Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to overcome the challenges of poor solubility and improve bioavailability. The primary approaches include particle size reduction, creating amorphous solid dispersions, using lipid-based formulations, and complexation.[3][4] The choice of strategy depends on the specific physicochemical properties of the compound.
Troubleshooting Guide
Problem 1: My compound shows high in vitro potency but no in vivo efficacy after oral administration. Plasma concentrations are very low or undetectable.
-
Possible Cause: This is a classic sign of poor oral bioavailability, likely due to low aqueous solubility and/or poor dissolution rate in the GI tract.
-
Solution: The primary goal is to increase the compound's solubility and dissolution.
-
Characterize Physicochemical Properties: Before selecting a formulation, determine the compound's aqueous solubility, LogP, and permeability (e.g., using a Caco-2 assay). This will guide your formulation choice.
-
Select an Enabling Formulation: Based on the properties, choose an appropriate strategy. For compounds whose absorption is limited by their dissolution rate, particle size reduction or solid dispersions are often effective.[2] For highly lipophilic compounds (high LogP), lipid-based systems are generally preferred.[5]
-
Conduct a Pilot Pharmacokinetic (PK) Study: Test one or two different formulations in a small group of animals (e.g., mice) and compare the plasma exposure to a simple suspension.
-
Problem 2: My compound precipitates out of the formulation vehicle after preparation or during storage.
-
Possible Cause: The selected vehicle cannot maintain the compound in a solubilized state at the desired concentration. This is common with simple co-solvent systems.
-
Solution:
-
Use Stabilizers: For suspensions, add surfactants or polymers to improve the physical stability and prevent aggregation.
-
Consider Amorphous Solid Dispersions (ASDs): Creating an ASD by dispersing the drug in a polymer matrix (like PVP or HPMC) can stabilize the amorphous, higher-energy form of the drug, preventing crystallization and improving solubility.[4]
-
Explore Lipid-Based Formulations: Self-Emulsifying Drug Delivery Systems (SEDDS) can dissolve the compound in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with GI fluids, keeping the drug solubilized.[4]
-
Problem 3: We achieved good plasma exposure with one formulation, but the results are highly variable between individual animals.
-
Possible Cause: High inter-animal variability can be caused by inconsistent formulation performance, which may be sensitive to the physiological conditions of the GI tract (e.g., presence or absence of food).
-
Solution:
-
Refine the Formulation: Lipid-based formulations like SEDDS can reduce the effect of food on absorption and often provide more consistent in vivo performance compared to simple suspensions.
-
Control Experimental Conditions: Ensure that all animals are treated consistently. This includes standardizing the fasting period before dosing, as food can significantly impact the absorption of many drugs.[6]
-
Increase Animal Numbers: While not a formulation solution, increasing the number of animals per group can improve the statistical power and provide a more reliable measure of the average exposure and its variability.
-
Data Presentation: Comparison of Bioavailability Enhancement Strategies
The table below summarizes common formulation strategies. The optimal choice for this compound would depend on its specific, empirically determined physicochemical properties.
| Formulation Strategy | Mechanism of Action | Advantages | Disadvantages | Ideal for Compounds That Are... |
| Nanosuspension | Increases surface area by reducing particle size to the nanometer range, enhancing dissolution rate.[3] | High drug loading, applicable to many compounds. | Can be physically unstable (particle growth), requires specialized equipment (e.g., homogenizer, mill). | Poorly soluble but have acceptable permeability (BCS Class II). |
| Amorphous Solid Dispersion (ASD) | Stabilizes the drug in a high-energy, amorphous state within a polymer matrix, increasing apparent solubility and dissolution.[4] | Can achieve significant increases in solubility, established manufacturing methods (spray drying, hot-melt extrusion). | Potential for recrystallization during storage, lower drug loading compared to nanosuspensions. | Poorly soluble, able to form a stable amorphous state with a polymer (BCS Class II). |
| Lipid-Based Formulation (e.g., SEDDS) | The drug is dissolved in a mix of lipids and surfactants, which forms a micro- or nanoemulsion in the GI tract, bypassing the dissolution step.[1] | Improves solubility of lipophilic drugs, can enhance lymphatic uptake, potentially reducing first-pass metabolism. | Lower drug loading, potential for GI side effects, complex formulation development. | Poorly soluble and lipophilic (high LogP) (BCS Class II or IV). |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the hydrophilic cyclodextrin cone, forming a soluble inclusion complex.[4] | Increases aqueous solubility, can be used in liquid or solid dosage forms. | Limited by the stoichiometry of the complex (1:1 or 1:2), competition from endogenous molecules can displace the drug. | Poorly soluble, with a molecular size and shape that fits within the cyclodextrin cavity. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
-
Initial Slurry Preparation:
-
Weigh 100 mg of this compound.
-
Prepare a 2% (w/v) stabilizer solution (e.g., Poloxamer 188 or a combination of HPMC and Docusate Sodium) in deionized water.
-
Add the drug to 10 mL of the stabilizer solution to create a pre-suspension. Stir with a magnetic stirrer for 15 minutes.
-
-
Milling:
-
Transfer the pre-suspension to a milling chamber containing milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-8 hours. Monitor temperature to prevent overheating.
-
-
Particle Size Analysis:
-
Withdraw a small aliquot of the suspension.
-
Dilute it appropriately with deionized water.
-
Measure the particle size distribution using a dynamic light scattering (DLS) instrument. The target is typically a mean particle size below 400 nm with a narrow distribution (Polydispersity Index < 0.3).
-
-
Final Formulation:
-
Once the target particle size is achieved, separate the milling media from the nanosuspension.
-
Store the final formulation at 4°C. Re-disperse by gentle shaking before use.
-
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
-
Animal Acclimatization:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
Allow animals to acclimate for at least 7 days before the experiment.
-
Fast the animals for 4 hours prior to dosing but allow free access to water.
-
-
Group Allocation:
-
Divide animals into two groups (n=3-5 per group):
-
Group 1 (Intravenous, IV): To determine clearance and volume of distribution.
-
Group 2 (Oral, PO): To assess oral absorption.
-
-
-
Dosing:
-
IV Group: Formulate this compound in a solubilizing vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% Saline). Administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
PO Group: Administer the prepared formulation (e.g., nanosuspension) via oral gavage at a higher dose (e.g., 10 mg/kg).
-
-
Blood Sampling:
-
Collect sparse blood samples (approx. 30 µL) from each animal at predetermined time points. A typical schedule would be:
-
IV Group: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO Group: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve).
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
-
Mandatory Visualizations
Caption: The Autotaxin (ATX) signaling pathway inhibited by this compound.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Caption: General experimental workflow for a preclinical pharmacokinetic study.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Guidance for Designing a Preclinical Bioavailability Study of Bioactive Compounds | Springer Nature Experiments [experiments.springernature.com]
Autotaxin-IN-4 protocol refinement for reproducible results
Welcome to the technical support center for Autotaxin-IN-4. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively and obtaining reproducible results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2][3] ATX is a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA) from lysophosphatidylcholine (LPC) in the extracellular space.[4][5][6] LPA is a signaling lipid that binds to a family of G protein-coupled receptors (LPARs) to mediate a variety of cellular processes, including cell proliferation, migration, and survival.[4][5] By inhibiting ATX, this compound blocks the production of LPA, thereby downregulating these signaling pathways. This makes it a valuable tool for studying the roles of the ATX-LPA axis in various physiological and pathological processes, including fibrosis and cancer.[1][2][7]
Q2: What are the physical and chemical properties of this compound?
This compound is identified as compound 51 from patent WO2018212534A1.[1][2][3] Its properties are summarized in the table below.
| Property | Value |
| CAS Number | 2156655-86-4 |
| Molecular Formula | C₂₂H₂₁N₉O₂ |
| Molecular Weight | 443.46 g/mol |
Q3: How should I store this compound?
For long-term storage, this compound powder should be kept at -20°C for up to 2 years. Once dissolved in DMSO, the stock solution is stable for 2 weeks at 4°C or for 6 months at -80°C.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single use.
Q4: In which solvents is this compound soluble?
Troubleshooting Guide
This guide addresses potential problems you may encounter when using this compound in your experiments.
Problem 1: Inconsistent or no inhibitory effect observed.
-
Possible Cause 1: Improper inhibitor storage and handling.
-
Solution: Ensure that this compound has been stored correctly as per the datasheet (-20°C for powder, -80°C for stock solutions in DMSO for long-term storage).[1] Avoid multiple freeze-thaw cycles by preparing single-use aliquots. Before use, allow the stock solution to thaw completely and vortex gently to ensure a homogenous solution.
-
-
Possible Cause 2: Incorrect concentration of the inhibitor.
-
Solution: Verify the calculations for your dilutions. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. As a reference, other potent Autotaxin inhibitors like PF-8380 have an IC50 of 2.8 nM in isolated enzyme assays and 101 nM in human whole blood.[1][3][9][10]
-
-
Possible Cause 3: Issues with the experimental assay.
-
Solution: Ensure that your assay is optimized and validated. For enzymatic assays, confirm the activity of your Autotaxin enzyme and the integrity of the substrate. For cell-based assays, ensure that the cells are healthy and at the appropriate confluency. Include appropriate positive and negative controls in your experimental design.
-
Problem 2: Observed cellular toxicity or off-target effects.
-
Possible Cause 1: High concentration of the inhibitor or solvent.
-
Solution: High concentrations of small molecule inhibitors can sometimes lead to off-target effects or cellular toxicity.[11] Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound in your cell line. Also, ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically ≤ 0.1%).
-
-
Possible Cause 2: Off-target activity of the inhibitor.
-
Solution: While this compound is designed as an Autotaxin inhibitor, the possibility of off-target effects cannot be entirely ruled out, a common challenge with small molecule inhibitors.[11] To confirm that the observed phenotype is due to Autotaxin inhibition, consider using a structurally different Autotaxin inhibitor as a control or employing a genetic approach, such as siRNA-mediated knockdown of Autotaxin.
-
Problem 3: Poor solubility or precipitation of the compound in aqueous media.
-
Possible Cause: Low aqueous solubility of the inhibitor.
-
Solution: Many small molecule inhibitors have limited solubility in aqueous solutions like cell culture media.[11] When diluting the DMSO stock solution, add it to the medium dropwise while vortexing or gently mixing to facilitate dissolution. Avoid preparing large volumes of diluted inhibitor that will be stored for extended periods. If precipitation is observed, you may need to sonicate the solution briefly or prepare fresh dilutions immediately before use.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of two well-characterized Autotaxin inhibitors, which can serve as a reference for designing experiments with this compound.
| Inhibitor | Assay Type | IC₅₀ | Reference |
| PF-8380 | Isolated Enzyme Assay | 2.8 nM | [1][3][10] |
| Human Whole Blood | 101 nM | [1][3][10] | |
| GLPG1690 (Ziritaxestat) | Autotaxin Inhibition | Potent inhibitor | [12][13][14] |
Experimental Protocols
General Protocol for Preparing this compound Stock Solution
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term use.[1]
General Protocol for a Cell-Based Autotaxin Activity Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on cell migration, a process often regulated by the ATX-LPA axis.
-
Cell Culture: Culture your cells of interest (e.g., a cancer cell line known to respond to LPA) in their recommended growth medium until they reach 80-90% confluency.
-
Cell Starvation: To reduce the background signaling from serum components, starve the cells in a serum-free or low-serum medium for 12-24 hours prior to the experiment.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
Stimulation: Introduce a chemoattractant to the lower chamber of a transwell plate. This could be LPA or a conditioned medium containing LPA.
-
Cell Seeding: Seed the inhibitor-treated cells into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a period sufficient for cell migration to occur (this will vary depending on the cell type, typically 4-24 hours).
-
Analysis: After incubation, remove the non-migrated cells from the top of the insert. Fix and stain the migrated cells on the bottom of the membrane.
-
Quantification: Count the number of migrated cells in several fields of view under a microscope. Compare the migration in inhibitor-treated wells to the control wells to determine the inhibitory effect.
Visualizations
Caption: The Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: A general experimental workflow for using this compound in cell-based assays.
Caption: A troubleshooting decision tree for experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [Function and biological activities of the autotaxin-LPA axis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2018212534A1 - Novel compounds as autotaxin inhibitors and pharmaceutical compositions comprising the same - Google Patents [patents.google.com]
- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
Common pitfalls in Autotaxin-IN-4 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Autotaxin-IN-4 in their experiments. The information is designed to help users overcome common challenges and ensure the successful application of this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] ATX is the primary enzyme responsible for the production of lysophosphatidic acid (LPA) in the extracellular space through the hydrolysis of lysophosphatidylcholine (LPC).[3][4] LPA is a signaling lipid that binds to at least six G protein-coupled receptors (LPA1-6), activating downstream pathways that regulate cell proliferation, migration, survival, and inflammation.[3] By inhibiting the enzymatic activity of ATX, this compound blocks the production of LPA, thereby attenuating its downstream effects.[2] This makes it a valuable tool for studying the biological roles of the ATX-LPA signaling axis and for investigating its therapeutic potential in diseases such as idiopathic pulmonary fibrosis.[1][2]
Q2: What are the physical and chemical properties of this compound?
The table below summarizes the key properties of this compound.
| Property | Value |
| CAS Number | 2156655-86-4 |
| Molecular Formula | C22H21N9O2 |
| Molecular Weight | 443.46 g/mol |
Source: DC Chemicals, MedchemExpress[1][2]
Q3: How should I dissolve and store this compound?
For optimal use, it is critical to properly dissolve and store this compound.
| Parameter | Recommendation |
| Solvent | DMSO |
| Stock Solution Preparation | Prepare a concentrated stock solution in DMSO. For example, a 10 mM stock solution can be prepared. |
| Storage of Powder | Store at -20°C for up to 2 years. |
| Storage of DMSO Stock Solution | Aliquot and store at -80°C for up to 6 months. For short-term storage, it can be kept at 4°C for up to 2 weeks. Avoid repeated freeze-thaw cycles. |
Source: DC Chemicals[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Inhibitory Effect
Possible Cause 1: Inadequate Concentration
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific assay.
-
Consult literature for similar compounds: Review publications using other potent ATX inhibitors to get a starting range for your experiments.
Possible Cause 2: Inhibitor Instability
This compound, like many small molecules, can degrade over time, especially if not stored correctly.
Troubleshooting Steps:
-
Prepare fresh stock solutions: If you suspect degradation, prepare a fresh stock solution of this compound from the powder form.
-
Proper storage: Ensure that the stock solution is stored at -80°C in small aliquots to minimize freeze-thaw cycles.[1]
Possible Cause 3: High Protein Concentration in Assay Medium
This compound may bind to proteins in the cell culture medium, such as albumin in fetal bovine serum (FBS), which can reduce its effective concentration.
Troubleshooting Steps:
-
Reduce serum concentration: If your experimental design allows, consider reducing the percentage of FBS in your culture medium during the treatment period.
-
Use serum-free medium: For short-term experiments, it may be possible to use a serum-free medium.
-
Increase inhibitor concentration: If reducing serum is not an option, you may need to increase the concentration of this compound to compensate for protein binding.
Issue 2: Solubility Problems
Possible Cause: Precipitation in Aqueous Solutions
While this compound is soluble in DMSO, it may precipitate when diluted into aqueous solutions like cell culture medium.
Troubleshooting Steps:
-
Use a two-step dilution: First, dilute the DMSO stock solution in a small volume of serum-free medium or PBS, vortexing gently. Then, add this intermediate dilution to your final culture volume.
-
Avoid high final DMSO concentrations: Ensure that the final concentration of DMSO in your experiment is low (typically ≤ 0.1%) to prevent solvent-induced toxicity and solubility issues.
-
Visually inspect for precipitation: Before adding the inhibitor to your cells, visually inspect the medium for any signs of precipitation. If precipitation is observed, prepare a fresh dilution.
Issue 3: Off-Target Effects or Cellular Toxicity
Possible Cause: Non-specific Effects of the Inhibitor
At high concentrations, all inhibitors have the potential to cause off-target effects or cellular toxicity.
Troubleshooting Steps:
-
Determine the optimal concentration: Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Include proper controls:
-
Vehicle control: Treat cells with the same concentration of DMSO used to dissolve this compound.
-
Positive control: Use a known stimulus of the ATX-LPA pathway to ensure that the pathway is active in your experimental system.
-
Negative control: Use a structurally unrelated ATX inhibitor, if available, to confirm that the observed effects are due to ATX inhibition.
-
-
Assess cell viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effects are not due to cytotoxicity.
Experimental Protocols
General Protocol for a Cell-Based Autotaxin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound in a cell-based assay.
1. Cell Seeding:
-
Plate cells at a density that will result in 70-80% confluency at the time of the experiment.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. Serum Starvation (Optional):
-
For some assays, particularly those looking at signaling events, it may be necessary to serum-starve the cells for 4-24 hours to reduce basal signaling.
3. Preparation of this compound:
-
Prepare a fresh dilution of this compound from a frozen stock solution in the appropriate cell culture medium.
-
Vortex gently to ensure complete mixing.
4. Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubate the cells for the desired treatment period. This will vary depending on the specific endpoint being measured (e.g., 30 minutes for signaling events, 24-48 hours for proliferation or migration assays).
5. Stimulation (if applicable):
-
If you are investigating the effect of this compound on a stimulated response, add the stimulus (e.g., LPC, the substrate for ATX) at the appropriate time point during the inhibitor treatment.
6. Endpoint Analysis:
-
After the treatment period, harvest the cells or cell lysates for downstream analysis. This could include:
-
Western blotting: To assess the phosphorylation status of signaling proteins downstream of LPA receptors (e.g., Akt, ERK).
-
Migration/Invasion assays: (e.g., Boyden chamber or wound healing assays).
-
Proliferation assays: (e.g., MTT, BrdU incorporation).
-
Measurement of LPA levels: Using mass spectrometry or ELISA-based methods.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound experiments.
References
- 1. Optimization of a pipemidic acid autotaxin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Cytotoxicity of Autotaxin Inhibitors in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity issues when working with Autotaxin (ATX) inhibitors, with a focus on providing a framework for compounds like Autotaxin-IN-4.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with an Autotaxin inhibitor. What are the potential causes?
A1: Observed cytotoxicity can stem from several factors:
-
On-target effects: Inhibition of the Autotaxin-LPA signaling pathway can impact cell survival and proliferation in certain cell lines that are dependent on this pathway.[1][2]
-
Off-target effects: The inhibitor may be interacting with other cellular targets, leading to toxicity.
-
Compound solubility and aggregation: Poor solubility can lead to compound precipitation and non-specific cytotoxicity.
-
High concentration: The concentration of the inhibitor used may be too high for the specific cell line.
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be causing toxicity at the final concentration in the cell culture medium.
-
Contamination: Mycoplasma or other contaminants in cell cultures can exacerbate cellular stress and sensitivity to chemical compounds.
Q2: How can we determine if the observed cytotoxicity is an on-target or off-target effect of our Autotaxin inhibitor?
A2: To distinguish between on-target and off-target effects, consider the following experiments:
-
LPA Rescue Experiment: Supplement the culture medium with exogenous lysophosphatidic acid (LPA). If the cytotoxicity is on-target, the addition of LPA should rescue the cells by bypassing the inhibitor's effect on the ATX-LPA signaling pathway.
-
Use of Structurally Different ATX Inhibitors: Test other ATX inhibitors with different chemical scaffolds. If they produce a similar cytotoxic phenotype, it is more likely an on-target effect.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of Autotaxin in your cell line. If the knockdown mimics the effect of the inhibitor, it supports an on-target mechanism.
-
Off-Target Profiling: If available, utilize services that screen your compound against a panel of kinases and other common off-targets.
Q3: What are the best practices for preparing and using Autotaxin inhibitors in cell culture to minimize non-specific toxicity?
A3: Proper handling and preparation are crucial:
-
Solubility: Ensure the inhibitor is fully dissolved in the appropriate solvent before adding it to the culture medium. Refer to the manufacturer's instructions for solubility information. Some inhibitors may have poor aqueous solubility.[3]
-
Solvent Control: Always include a vehicle control (culture medium with the same concentration of the solvent, e.g., DMSO) in your experiments to account for any solvent-induced toxicity.
-
Concentration Range: Perform a dose-response curve to determine the optimal, non-toxic working concentration of the inhibitor for your specific cell line.
-
Incubation Time: Optimize the incubation time. Prolonged exposure may lead to increased cytotoxicity.
-
Media Components: Be aware that components in the serum of your culture medium can bind to the inhibitor and affect its activity and solubility.
Troubleshooting Guides
Problem: High levels of cell death observed in a cell viability assay (e.g., MTT, CellTiter-Glo).
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration too high | Perform a dose-response experiment with a wider range of concentrations to determine the IC50 for cytotoxicity. |
| Poor inhibitor solubility | Visually inspect the stock solution and culture medium for any precipitation. Prepare fresh stock solutions and consider using a different solvent or a lower concentration. |
| Solvent toxicity | Run a vehicle control with varying concentrations of the solvent to determine its toxic threshold. |
| On-target cytotoxicity | Conduct an LPA rescue experiment. |
| Cell line sensitivity | Test the inhibitor on a different cell line known to be less dependent on the ATX-LPA pathway. |
Problem: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Inhibitor instability | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell passage number | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
| Cell seeding density | Ensure a consistent cell seeding density across all wells and experiments, as this can affect the cellular response to the inhibitor. |
| Mycoplasma contamination | Regularly test your cell lines for mycoplasma contamination. |
Data Presentation
Table 1: Hypothetical Cytotoxicity Profile of Autotaxin Inhibitor "this compound" in Various Cancer Cell Lines
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific cytotoxicity data for this compound is not publicly available.
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Cytotoxic IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 72 | > 50 |
| MDA-MB-231 | Breast Cancer | CellTiter-Glo | 72 | 25.3 |
| PC-3 | Prostate Cancer | Resazurin | 48 | 15.8 |
| U-87 MG | Glioblastoma | Crystal Violet | 72 | 8.9 |
Table 2: Comparison of Inhibitory Activity and Cytotoxicity of Different Autotaxin Inhibitors
Disclaimer: The following data is compiled from various sources and is intended for comparative purposes. The specific values may vary depending on the experimental conditions.
| Inhibitor | ATX Inhibition IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) | Reference |
| PF-8380 | <10 | LX2 | Not specified | [4] |
| Cpd17 | >25 | LX2 | Not specified | [4] |
| ATX-1d | 1800 | 4T1, A375 | > 20 (non-cytotoxic) | [5] |
| IOA-289 | Not specified | E0771 | Not specified | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the Autotaxin inhibitor in culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: LPA Rescue Experiment
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Co-treatment: Prepare solutions of the Autotaxin inhibitor at a cytotoxic concentration (e.g., 2x the IC50) and varying concentrations of LPA.
-
Treatment Application: Treat the cells with the inhibitor alone, LPA alone, or a combination of both. Include a vehicle control.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Interpretation: A significant increase in cell viability in the co-treatment group compared to the inhibitor-only group indicates a successful rescue and suggests on-target cytotoxicity.
Mandatory Visualizations
Caption: The Autotaxin-LPA signaling pathway and the point of inhibition.
Caption: A logical workflow for troubleshooting cytotoxicity of ATX inhibitors.
References
- 1. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
Autotaxin-IN-4 vehicle control selection
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Autotaxin-IN-4 in their experiments. The following information includes frequently asked questions (FAQs) and troubleshooting guides to ensure the effective application of this inhibitor.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Autotaxin (ATX), a secreted enzyme with lysophospholipase D activity. ATX is the primary producer of the bioactive signaling lipid, lysophosphatidic acid (LPA), from its precursor, lysophosphatidylcholine (LPC)[1][2]. LPA signals through at least six G protein-coupled receptors (LPAR 1-6) to mediate a variety of cellular processes, including cell proliferation, migration, and survival[3][4][5]. By inhibiting the enzymatic activity of ATX, this compound blocks the production of LPA, thereby downregulating the ATX-LPA signaling axis. This inhibitor has potential therapeutic applications in conditions where this pathway is dysregulated, such as idiopathic pulmonary fibrosis.
2. What are the chemical properties of this compound?
| Property | Value |
| CAS Number | 2156655-86-4[1] |
| Molecular Formula | C₂₂H₂₁N₉O₂[2] |
| Molecular Weight | 443.46 g/mol [2] |
3. How should I store this compound?
This compound should be stored as a powder at -20°C. Once dissolved in a solvent, it is recommended to store the stock solution at -80°C to maintain its stability[2]. Proper storage is crucial to prevent degradation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues that may arise during the preparation and use of this compound in experimental settings.
Issue 1: Difficulty Dissolving this compound
-
Problem: The this compound powder is not fully dissolving in the chosen solvent.
-
Solution:
-
Increase Solvent Volume: Gradually add more solvent to the powder.
-
Use Sonication: Place the vial in an ultrasonic bath for short intervals to aid dissolution.
-
Gentle Warming: If sonication is not sufficient, gentle warming of the solution may help. However, be cautious as excessive heat can degrade the compound.
-
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Problem: The inhibitor precipitates out of solution when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
-
Possible Cause: Many organic compounds that are highly soluble in DMSO will precipitate when introduced into an aqueous environment due to their hydrophobic nature.
-
Solution:
-
Serial Dilutions in DMSO: Perform initial serial dilutions of your concentrated DMSO stock in DMSO to get closer to your final working concentration before adding it to the aqueous medium.
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your in vitro experiments, as higher concentrations can be toxic to cells. Always include a vehicle control with the same final DMSO concentration in your experimental design[6].
-
Use of Surfactants (for in vivo studies): For animal studies, a co-solvent system including surfactants like Tween 80 can help maintain the solubility of hydrophobic compounds in aqueous vehicles[7].
-
Issue 3: Inconsistent Experimental Results
-
Problem: High variability is observed between experiments using this compound.
-
Possible Causes:
-
Inhibitor Degradation: Improper storage of the stock solution can lead to degradation of the compound. Studies have shown that the stability of compounds in DMSO at room temperature can decrease over time[1][2].
-
Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock solution can lead to significant variations in the final concentration.
-
Cell Culture Variability: Differences in cell passage number, confluency, or serum concentration can affect the cellular response to the inhibitor.
-
-
Solution:
-
Proper Storage: Always store the this compound stock solution at -80°C and minimize freeze-thaw cycles by preparing single-use aliquots.
-
Accurate Pipetting: Use properly calibrated pipettes and consider preparing an intermediate dilution to avoid pipetting very small volumes.
-
Standardized Protocols: Maintain consistent cell culture conditions and experimental procedures.
-
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound. Note: As specific published protocols for this compound are not available, these recommendations are based on best practices for similar small molecule inhibitors and should be optimized for your specific experimental setup.
In Vitro Studies: Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
-
Calibrated pipettes
Procedure for Preparing a 10 mM Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Weigh out the desired amount of powder. For a 10 mM stock solution, you would dissolve 4.43 mg of this compound in 1 mL of DMSO.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly. If the compound does not fully dissolve, use an ultrasonic bath for 5-10 minute intervals until the solution is clear.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
Procedure for Preparing Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid cytotoxicity.
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
In Vivo Studies: Vehicle Formulation for Oral Gavage
Disclaimer: The following are example vehicle formulations that have been used for other hydrophobic small molecule inhibitors in mice. The optimal formulation for this compound must be determined empirically.
Vehicle Formulation 1: DMSO/Tween 80/Saline
-
Composition: 5-10% DMSO, 5-10% Tween 80, 80-90% Saline (0.9% NaCl)
-
Preparation:
-
Dissolve the required amount of this compound in DMSO.
-
Add Tween 80 to the DMSO solution and mix well.
-
Slowly add the saline to the DMSO/Tween 80 mixture while vortexing to form a stable emulsion.
-
Vehicle Formulation 2: DMSO/PEG400/Tween 80/Saline
-
Composition: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline
-
Preparation:
-
Dissolve this compound in DMSO.
-
Add PEG400 and Tween 80 and mix thoroughly.
-
Add saline and vortex to create a homogenous solution.
-
Important Considerations for In Vivo Studies:
-
Vehicle Control: Always administer the vehicle alone to a control group of animals to account for any effects of the vehicle itself.
-
Solubility and Stability: Prepare the formulation fresh daily and observe for any precipitation before administration.
-
Animal Welfare: Monitor the animals closely for any adverse reactions to the inhibitor or the vehicle.
Visualizations
Autotaxin-LPA Signaling Pathway
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of room-temperature storage on the stability of compounds in DMSO [cn.yufenggp.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the signal-to-noise ratio in Autotaxin-IN-4 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Autotaxin-IN-4 in their experimental assays. The information is designed to help overcome common challenges and improve the signal-to-noise ratio for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small molecule inhibitor of Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1][2] Autotaxin is a secreted enzyme that plays a crucial role in producing the bioactive lipid, lysophosphatidic acid (LPA).[3][4][5][6] LPA is involved in various cellular processes, including cell proliferation, migration, and survival, by signaling through specific G protein-coupled receptors.[3][5][6] By inhibiting the enzymatic activity of Autotaxin, this compound reduces the production of LPA, thereby blocking its downstream signaling pathways.[7] This makes this compound a valuable tool for studying the physiological and pathological roles of the ATX-LPA signaling axis.
Q2: Which type of Autotaxin inhibitor is this compound?
Autotaxin inhibitors are classified into different types based on their binding mode to the enzyme. These include inhibitors that bind to the active site (orthosteric), an allosteric site (a tunnel-like pocket), or both.[3][4][8] The specific binding mechanism of this compound determines its kinetic profile and potential for off-target effects. Understanding the inhibitor type is crucial for assay design and data interpretation. While detailed structural studies for this compound are not widely published, it is crucial to consider its potential binding mode when troubleshooting assay results.
Q3: What are the common assay formats for measuring Autotaxin activity and inhibition by this compound?
Two primary types of in vitro assays are commonly used:
-
Fluorescent Assays: These assays often utilize a synthetic substrate like FS-3, which is a lysophosphatidylcholine (LPC) analog.[9] In its intact form, the fluorescence of FS-3 is quenched. Upon cleavage by Autotaxin, a fluorescent product is released, leading to an increase in signal. This method is highly sensitive and suitable for high-throughput screening.
-
Colorimetric Assays: These assays typically measure the production of choline, a byproduct of the hydrolysis of the natural substrate LPC. The choline is then oxidized by choline oxidase to produce hydrogen peroxide, which is detected by a colorimetric probe.[10] This method is robust and less prone to certain types of interference compared to fluorescent assays.
Q4: How should I prepare and store this compound for use in assays?
This compound is typically supplied as a solid. For use in assays, it should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is critical to ensure that the final concentration of the solvent in the assay well is low (typically less than 1%) to avoid affecting the enzyme's activity.[11] Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution.
Troubleshooting Guide
Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background. Here are some common causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal | Inactive Autotaxin enzyme | - Ensure the enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. - Use a fresh aliquot of the enzyme. - Verify the activity of the enzyme with a known potent inhibitor as a positive control. |
| Degraded substrate | - Store substrates, especially fluorescent ones, protected from light and at the recommended temperature. - Prepare fresh substrate solutions for each experiment. | |
| Incorrect buffer composition | - Verify the pH and ionic strength of the assay buffer. Autotaxin activity is sensitive to these parameters. - Ensure the presence of necessary divalent cations like Ca2+ and Mg2+ at the correct concentrations.[7] | |
| Insufficient incubation time | - Optimize the incubation time to allow for sufficient product formation. Monitor the reaction kinetics to determine the linear range. | |
| High Background | Autofluorescent compounds (in fluorescent assays) | - Test the intrinsic fluorescence of this compound and other components in the assay buffer without the fluorescent substrate. - If the inhibitor is fluorescent, consider using a colorimetric assay format. |
| Precipitated inhibitor | - Check the solubility of this compound at the tested concentrations in the final assay buffer. - If precipitation is observed, reduce the final concentration of the inhibitor or adjust the solvent concentration. | |
| Contaminated reagents or microplates | - Use high-quality, nuclease-free water and reagents. - Use new, clean microplates for each experiment. | |
| Substrate degradation | - Protect fluorescent substrates from light to prevent photobleaching. - Prepare fresh substrate solutions before each experiment. |
Inconsistent or Non-reproducible Results
Variability between wells or experiments can obscure the true effect of the inhibitor.
| Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Pipetting errors | - Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize variations. |
| Incomplete mixing | - Gently mix the contents of the wells after adding all reagents. Avoid introducing bubbles. | |
| Edge effects in microplates | - Avoid using the outer wells of the plate, which are more prone to evaporation. - Ensure uniform temperature across the plate during incubation. | |
| Poor IC50 Curve Fit | Inappropriate inhibitor concentration range | - Perform a wide range of inhibitor concentrations in the initial experiment to determine the approximate IC50. - For subsequent experiments, use a narrower range of concentrations centered around the estimated IC50. |
| Inhibitor instability or degradation | - Prepare fresh dilutions of this compound from a frozen stock for each experiment. - Assess the stability of the inhibitor in the assay buffer over the course of the experiment. | |
| Complex inhibitor kinetics | - The binding of this compound might be slow or time-dependent. Pre-incubate the enzyme with the inhibitor for a period before adding the substrate to allow for binding equilibrium to be reached. |
Quantitative Assay Performance Metrics
The following table provides illustrative examples of typical quantitative data for Autotaxin inhibitor assays. Actual values will vary depending on the specific experimental conditions.
| Parameter | Fluorescent Assay (FS-3) | Colorimetric Assay (Choline Oxidase) | Notes |
| Typical IC50 for Potent Inhibitors | 1 - 100 nM | 10 - 500 nM | The IC50 value is dependent on the substrate concentration and type. |
| Z' Factor | > 0.5 | > 0.5 | A Z' factor between 0.5 and 1.0 indicates an excellent assay for screening. |
| Signal-to-Background (S/B) Ratio | > 10 | > 5 | A higher S/B ratio indicates a larger window to detect inhibitor effects. |
| Coefficient of Variation (%CV) | < 10% | < 15% | Lower %CV indicates higher precision of the assay. |
Experimental Protocols
Fluorescent Assay for Autotaxin Activity using FS-3 Substrate
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human Autotaxin
-
This compound
-
FS-3 substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
DMSO
-
Black, clear-bottom 96-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents on ice.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration in the assay is below 1%.
-
Dilute the Autotaxin enzyme in assay buffer to the desired concentration.
-
Dilute the FS-3 substrate in assay buffer to the desired concentration (e.g., 2x the final concentration).
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound or vehicle control (assay buffer with the same DMSO concentration) to the wells of the 96-well plate.
-
Add 25 µL of the diluted Autotaxin enzyme solution to each well.
-
Include control wells:
-
No enzyme control: 25 µL of assay buffer instead of the enzyme solution.
-
No inhibitor control (100% activity): Vehicle control instead of this compound.
-
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the 2x FS-3 substrate solution to all wells to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 528 nm) kinetically every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Colorimetric Assay for Autotaxin Activity using Choline Oxidase
This protocol is adapted for a 96-well plate format.
Materials:
-
Recombinant human Autotaxin
-
This compound
-
Lysophosphatidylcholine (LPC)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM CaCl2)
-
DMSO
-
Clear 96-well plates
Procedure:
-
Prepare Reagents:
-
Thaw all reagents.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Dilute the Autotaxin enzyme in assay buffer.
-
Prepare the LPC substrate solution in assay buffer.
-
Prepare a detection mix containing choline oxidase, HRP, and the colorimetric probe in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted this compound or vehicle control to the wells.
-
Add 25 µL of the diluted Autotaxin enzyme solution.
-
Include appropriate controls as in the fluorescent assay.
-
-
Pre-incubation:
-
Mix and pre-incubate the plate at 37°C for 15-30 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the LPC substrate solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Add 50 µL of the detection mix to each well.
-
Incubate at room temperature for 15-30 minutes, protected from light.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for Amplex Red) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percent inhibition and determine the IC50 as described for the fluorescent assay.
-
Visualizations
Below are diagrams illustrating key aspects of this compound assays.
Caption: Autotaxin-LPA signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A troubleshooting decision tree for low signal-to-noise ratio in Autotaxin assays.
References
- 1. This compound | Phosphodiesterase (PDE) Inhibitor | DC Chemicals [dcchemicals.com]
- 2. Autotaxin - Wikipedia [en.wikipedia.org]
- 3. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. scbt.com [scbt.com]
- 8. embopress.org [embopress.org]
- 9. Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Validation & Comparative
A Comparative Guide to Autotaxin Inhibitors: Type I vs. Type IV Modalities
An objective analysis of two distinct classes of Autotaxin (ATX) inhibitors for researchers, scientists, and drug development professionals. This guide provides a head-to-head comparison of their biochemical potency, cellular activity, and distinct mechanisms of action, supported by experimental data and detailed protocols.
Disclaimer: Information regarding a specific compound designated "Autotaxin-IN-4" is not publicly available. This guide therefore compares the archetypal and potent Type I inhibitor, PF-8380, with the clinically evaluated Type IV inhibitor, GLPG1690 (Ziritaxestat), to illustrate the fundamental differences between these two major classes of Autotaxin inhibitors.
Introduction to Autotaxin and Its Inhibitors
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in cell signaling.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][3] LPA then binds to a family of G protein-coupled receptors (LPAR1-6), triggering a multitude of cellular responses, including proliferation, migration, and survival.[1][2][3] The ATX-LPA signaling axis has been implicated in a wide range of pathological conditions, including fibrosis, inflammation, and cancer, making ATX a significant therapeutic target.[1][2][3][4]
ATX inhibitors are broadly classified into four types based on their binding mode to the enzyme's tripartite substrate-binding site, which consists of a catalytic active site, a hydrophobic pocket, and an allosteric tunnel.[5][6]
-
Type I Inhibitors: These are orthosteric inhibitors that occupy both the hydrophobic pocket and the bimetallic active site.[6]
-
Type II Inhibitors: These compounds bind to the hydrophobic pocket and parts of the active site, but without directly coordinating with the catalytic zinc ions.
-
Type III Inhibitors: These are allosteric modulators that bind exclusively within the tunnel.
-
Type IV Inhibitors: These compounds bind across both the hydrophobic pocket and the allosteric tunnel, effectively blocking both substrate entry and product release.[5][6]
This guide focuses on the comparative analysis of PF-8380 (Type I) and GLPG1690 (Type IV) , two well-characterized inhibitors that exemplify their respective classes.
At a Glance: PF-8380 vs. GLPG1690
| Feature | PF-8380 (Type I Inhibitor) | GLPG1690 (Ziritaxestat, Type IV Inhibitor) |
| Binding Site | Orthosteric: Hydrophobic Pocket + Active Site | Allosteric/Orthosteric: Hydrophobic Pocket + Tunnel |
| Mechanism of Action | Competitive inhibitor, directly blocks the catalytic site to prevent LPC hydrolysis.[5][7] | Occupies the substrate pocket and the allosteric tunnel, potentially inhibiting both catalysis and LPA chaperoning function.[5][8] |
| Reported IC50 | 1.7 nM (LPC as substrate)[5][9][10] | 26 nM (in human whole blood) |
| Clinical Development | Widely used as a preclinical tool compound.[5] | Advanced to Phase III clinical trials for Idiopathic Pulmonary Fibrosis (IPF). |
| Key Feature | High in vitro potency and well-characterized as a tool for studying ATX inhibition.[5] | Demonstrates a distinct binding mode that may interfere with non-catalytic functions of ATX, showing clinical potential.[5][8] |
In-Depth Comparison: Biochemical and Cellular Potency
The functional differences between Type I and Type IV inhibitors extend beyond simple catalytic inhibition, with implications for their effects on downstream signaling pathways.
| Parameter | PF-8380 (Type I) | GLPG1690 (Type IV) |
| ATX Catalytic Inhibition (IC50) | 1.7 nM[5][9][10] | ~26 nM |
| Inhibition of RhoA Activation | Less potent | More potent[7] |
| Inhibition of MAPK/ERK & AKT/PKB Phosphorylation | Less potent | More potent[7] |
| Effect on Cell Migration | Effective | More potent inhibition observed in some studies.[8] |
| In Vivo Efficacy (Pulmonary Fibrosis Models) | Attenuates fibrosis by decreasing LPA levels.[5] | Reduces lung fibrosis, linked to a dose-dependent reduction in plasma LPA levels.[11] |
Note: Potency can vary depending on the assay conditions, cell type, and substrate used.
Visualizing the Mechanisms
Signaling Pathway and Inhibition
The following diagram illustrates the ATX-LPA signaling pathway and the distinct intervention points for Type I and Type IV inhibitors.
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. embopress.org [embopress.org]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Selectivity Profiling of Autotaxin Inhibitors Against ENPP Family Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a framework for comparing the performance of Autotaxin inhibitors, using Autotaxin-IN-4 as a representative example, against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family.
While specific experimental data on the selectivity of this compound against the broader ENPP family is not extensively available in the public domain, this guide outlines the standard methodologies and data presentation formats used to characterize such inhibitors. Autotaxin (ATX), also known as ENPP2, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in various physiological and pathological processes, including cancer and fibrosis.[1][2][3][4] Therefore, the development of potent and selective ATX inhibitors is a significant area of research.
Data Presentation: A Comparative Overview of Inhibitor Potency
A crucial aspect of characterizing an inhibitor is to determine its potency against the target enzyme and its selectivity over other related enzymes. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) for each enzyme. The following table provides a template for presenting such data, populated with hypothetical values for this compound to illustrate a desirable selectivity profile.
| Enzyme | Common Substrate(s) | This compound IC50 (nM) [Hypothetical] | Selectivity vs. ENPP2 (Fold) [Hypothetical] |
| ENPP1 | ATP, cGAMP | > 10,000 | > 1000 |
| ENPP2 (Autotaxin) | Lysophosphatidylcholine (LPC) | 10 | 1 |
| ENPP3 | ATP, cGAMP | > 10,000 | > 1000 |
| ENPP4 | Nucleic acids | > 10,000 | > 1000 |
| ENPP5 | Not well defined | Not Determined | Not Determined |
| ENPP6 | Glycerophosphocholine | > 10,000 | > 1000 |
| ENPP7 | Not well defined | Not Determined | Not Determined |
Note: The IC50 and selectivity values presented in this table are hypothetical and are used for illustrative purposes to demonstrate a typical data presentation format.
Mandatory Visualization: The Selectivity of an Ideal Autotaxin Inhibitor
The following diagram illustrates the desired selectivity profile of an Autotaxin inhibitor. The inhibitor potently targets ENPP2 (Autotaxin), thereby blocking the production of lysophosphatidic acid (LPA), while having minimal or no effect on other ENPP family members.
Caption: Selective inhibition of ENPP2 by this compound.
Experimental Protocols: Determining Inhibitor Selectivity
The following provides a generalized protocol for determining the IC50 values of an inhibitor against various ENPP family members. This protocol is based on commonly used fluorescence-based assays.
Objective: To determine the in vitro potency of a test compound (e.g., this compound) against human recombinant ENPP1, ENPP2, ENPP3, ENPP4, and ENPP6.
Materials:
-
Human recombinant ENPP1, ENPP2, ENPP3, ENPP4, and ENPP6 enzymes.
-
Specific fluorogenic substrates for each enzyme (e.g., a fluorescently labeled lysophosphatidylcholine analog for ENPP2, and fluorescently labeled ATP or other appropriate nucleotide analogs for other ENPPs).
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and necessary co-factors like Ca2+ and Zn2+).
-
96-well or 384-well microplates (black, for fluorescence assays).
-
A microplate reader capable of fluorescence intensity measurements.
Procedure:
-
Enzyme and Substrate Preparation:
-
Reconstitute and dilute the recombinant ENPP enzymes to a working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The concentration should be at or near the Michaelis-Menten constant (Km) for the respective enzyme to ensure sensitive detection of inhibition.
-
-
Compound Dilution:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer. A typical dilution series might range from 100 µM to 1 pM.
-
Include a vehicle control (e.g., DMSO) and a positive control inhibitor (if available).
-
-
Assay Protocol:
-
To each well of the microplate, add a small volume of the diluted test compound or control.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the increase in fluorescence intensity over time using a microplate reader. The kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for a duration that ensures the reaction remains in the linear phase.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor by determining the slope of the linear portion of the fluorescence versus time plot.
-
Normalize the reaction velocities to the vehicle control (defined as 100% activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Selectivity Calculation:
The selectivity of the inhibitor for ENPP2 over other ENPP family members is calculated by dividing the IC50 value for the other ENPP enzyme by the IC50 value for ENPP2. A higher value indicates greater selectivity for ENPP2.
Selectivity (Fold) = IC50 (ENPPx) / IC50 (ENPP2)
By following these standardized procedures, researchers can generate robust and comparable data to build a comprehensive selectivity profile for novel Autotaxin inhibitors, which is essential for their preclinical and clinical development.
References
Benchmarking Autotaxin-IN-4 Against the Gold Standard Inhibitor PF-8380
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Autotaxin-IN-4 and the well-established gold standard autotaxin inhibitor, PF-8380. The information presented herein is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies in autotaxin-related signaling pathways and associated pathologies.
Introduction to Autotaxin and its Inhibition
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in producing the bioactive signaling lipid, lysophosphatidic acid (LPA).[1][2] ATX hydrolyzes lysophosphatidylcholine (LPC) to generate LPA, which in turn activates a family of G protein-coupled receptors (GPCRs), leading to a wide array of cellular responses including cell proliferation, migration, and survival.[2] The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1][2] Consequently, the development of potent and specific ATX inhibitors is a significant area of interest for therapeutic intervention.
This compound is a novel inhibitor of autotaxin. To rigorously evaluate its potential, this guide benchmarks its performance against PF-8380, a widely used and potent autotaxin inhibitor often considered a gold standard in preclinical research due to its high potency and well-characterized profile.[3][4][5]
Comparative Analysis: this compound vs. PF-8380
The following tables summarize the available quantitative data for this compound and PF-8380, focusing on their in vitro potency.
Table 1: In Vitro Potency of Autotaxin Inhibitors
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| This compound | Data Not Available | - | - |
| PF-8380 | Isolated Enzyme Assay | 2.8 | [3][4][6] |
| Human Whole Blood | 101 | [3][4][6] | |
| Rat Autotaxin (FS-3) | 1.16 | [3][6] |
Note: Direct comparative studies of this compound and PF-8380 in the same assays are not currently available in the public domain. The IC50 values for PF-8380 are derived from multiple sources and demonstrate its high potency. The lack of publicly available IC50 data for this compound represents a significant data gap.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | PF-8380 | Reference |
| Half-life (t1/2) | Data Not Available | 1.2 h (rat) | [3][6] |
| Oral Bioavailability | Data Not Available | 43-83% (rat) | [3][6] |
| Clearance | Data Not Available | 31 mL/min/kg (rat, IV) | [3][6] |
| Volume of Distribution (Vdss) | Data Not Available | 3.2 L/kg (rat, IV) | [3][6] |
Note: There is currently no publicly available pharmacokinetic data for this compound. The data for PF-8380 in rats indicates moderate oral bioavailability and a relatively short half-life.
Signaling Pathway and Experimental Workflows
To visualize the biological context and experimental design for evaluating these inhibitors, the following diagrams are provided.
Caption: Autotaxin Signaling Pathway.
References
- 1. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 2. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Autotaxin-IN-4: A Guide for Laboratory Professionals
For immediate reference, Autotaxin-IN-4 is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Proper disposal is critical to prevent environmental contamination and ensure laboratory safety. Disposal must be conducted in accordance with institutional guidelines and local regulations, typically involving collection by a licensed hazardous waste disposal service.
This guide provides detailed procedures for the safe handling and disposal of this compound, a small molecule inhibitor, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
Hazard and Safety Information
A summary of the key hazard and safety data for this compound is presented below.
| Hazard Classification & Precautionary Statements | Quantitative Data & Physical Properties |
| GHS Classification | Molecular Formula: C22H21N9O2[1] |
| Acute toxicity, Oral (Category 4)[1] | Molecular Weight: 443.46[1] |
| Acute aquatic toxicity (Category 1)[1] | CAS Number: 2156655-86-4[1] |
| Chronic aquatic toxicity (Category 1)[1] | Storage: -20°C (powder), -80°C (in solvent)[1] |
| Hazard Statements | |
| H302: Harmful if swallowed[1] | |
| H410: Very toxic to aquatic life with long lasting effects[1] | |
| Precautionary Statements | |
| P273: Avoid release to the environment[1] | |
| P391: Collect spillage[1] | |
| P501: Dispose of contents/ container to an approved waste disposal plant[1] |
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols outline the necessary steps for the proper disposal of this compound in various forms. These procedures are based on general laboratory safety standards and the specific information available for this compound.
1. Disposal of Unused or Expired Solid (Powder) this compound:
-
Step 1: Container Integrity Check. Ensure the original container is securely sealed and not damaged. If the container is compromised, it should be placed within a larger, sealed, and compatible container (secondary containment).
-
Step 2: Labeling. The container must be clearly labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (2156655-86-4), and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
Step 3: Segregation and Storage. Store the labeled container in a designated hazardous waste accumulation area.[2] This area should be secure, well-ventilated, and away from incompatible materials such as strong oxidizing agents.[2] Follow institutional guidelines for satellite accumulation areas.[2]
-
Step 4: Arrange for Pickup. Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for collection by a licensed hazardous waste disposal company. Do not attempt to dispose of solid this compound via standard laboratory trash.
2. Disposal of this compound in Solution:
-
Step 1: Waste Collection. Collect all liquid waste containing this compound, including solutions from experiments and solvent rinses, into a dedicated, compatible, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvent used (e.g., glass or polyethylene).
-
Step 2: Labeling. Label the waste container with "Hazardous Waste," the names of all chemical constituents (e.g., "this compound in DMSO"), their approximate concentrations, and relevant hazard pictograms.
-
Step 3: Storage. Keep the waste container tightly sealed when not in use.[3][4] Store it in a designated satellite accumulation area with secondary containment to prevent spills from reaching drains.[3] Ensure segregation from incompatible waste streams, such as acids and bases.[2]
-
Step 4: Disposal. Arrange for pickup through your institution's EHS office. Under no circumstances should solutions containing this compound be disposed of down the drain due to its high aquatic toxicity.[1][3] Evaporation in a fume hood is also not a permissible disposal method.[2][3]
3. Disposal of Contaminated Labware and Personal Protective Equipment (PPE):
-
Step 1: Solid Waste Segregation. All disposable labware (e.g., pipette tips, microfuge tubes, flasks) and PPE (e.g., gloves, bench paper) that have come into direct contact with this compound should be considered chemically contaminated solid waste.
-
Step 2: Collection. Place these materials into a designated, clearly labeled hazardous waste container or bag. The label should indicate "Solid Hazardous Waste" and list the contaminant "this compound."
-
Step 3: Disposal. Manage this waste stream according to your institution's procedures for chemically contaminated solid waste, which typically involves collection by the EHS office for incineration or other approved disposal methods.
4. Decontamination of Non-Disposable Glassware and Equipment:
-
Step 1: Initial Rinse. Rinse the glassware or equipment with a suitable solvent (one in which this compound is soluble, such as DMSO or ethanol) to remove the bulk of the residue. This first rinsate is considered hazardous and must be collected into the appropriate liquid hazardous waste container.[5]
-
Step 2: Subsequent Rinses. Perform a triple rinse with the solvent.[5] The first rinse must always be collected as hazardous waste.[5] Depending on institutional policy, the second and third rinses may also need to be collected.[5]
-
Step 3: Final Wash. After solvent rinsing, the glassware can typically be washed with soap and water as usual.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Autotaxin-IN-4
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds like Autotaxin-IN-4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Acute and Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound, based on the associated hazards.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Protective gloves | Disposable nitrile gloves are the minimum requirement for incidental contact.[2] They should be removed immediately after contact with the chemical.[2] For tasks with a higher risk of splash, consider double gloving or using thicker, chemical-resistant gloves. |
| Eyes/Face | Safety glasses with side-shields or Safety goggles | Safety glasses provide minimum protection from flying particles.[2] For any risk of chemical splash, safety goggles are required.[2][3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[2][4] |
| Body | Laboratory coat | A lab coat is essential to protect skin and personal clothing from splashes and spills.[2][3] An impervious or chemical-resistant apron over the lab coat is recommended when handling larger quantities or if there is a high risk of splashing.[4] |
| Respiratory | Use in a well-ventilated area. Respirator if needed. | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[1] If ventilation is inadequate, a suitable respirator may be necessary.[1][5] |
| Feet | Closed-toe shoes | Required to prevent injuries from spills or dropped objects.[2][3] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.
Caption: A procedural workflow for the safe handling of this compound.
Experimental Protocols: Step-by-Step Guidance
1. Preparation:
-
Review SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for this compound.[1]
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.[1][2][3]
-
Prepare Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
2. Handling:
-
Weighing: If working with the powdered form, carefully weigh the required amount in the fume hood to avoid generating dust.[1]
-
Dissolving: When preparing solutions, add the solvent to the solid slowly to prevent splashing.
-
Experimental Use: Conduct all experimental procedures within the fume hood.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory.[1]
3. Spill and Emergency Procedures:
| Situation | Procedure |
| Skin Contact | Immediately rinse the affected skin area with large amounts of water. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek prompt medical attention.[1] |
| Ingestion | If swallowed, rinse mouth with water. Call a poison center or doctor for treatment advice.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |
| Spill | For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, diatomite).[1] Collect the spilled material and contaminated absorbent into a sealed container for disposal. Decontaminate the spill area. For large spills, evacuate the area and follow institutional emergency procedures. |
4. Disposal Plan:
-
Waste Segregation: All waste contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of all chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain, as it is very toxic to aquatic life.[1]
References
- 1. This compound|2156655-86-4|MSDS [dcchemicals.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. sc.edu [sc.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
